Product packaging for Salvianolic acid H(Cat. No.:)

Salvianolic acid H

Cat. No.: B12373150
M. Wt: 538.5 g/mol
InChI Key: HFTLCJIFEZUOCR-RAXODLQLSA-N
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Description

(E)-3-[3-[[(Z)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethenyl]oxy]-4-hydroxyphenyl]propenoic acid 1-[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester is a natural product found in Thymus vulgaris, Lycopus asper, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O12 B12373150 Salvianolic acid H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1

InChI Key

HFTLCJIFEZUOCR-RAXODLQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Salvianolic Acid H: A Comprehensive Technical Guide to its Bioactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioactive properties of Salvianolic acid H, a polyphenolic compound predominantly isolated from Salvia miltiorrhiza. This document collates key findings on its antioxidant, anti-inflammatory, and anticancer activities, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Antioxidant Properties

This compound exhibits potent antioxidant activity by directly scavenging free radicals and by activating endogenous antioxidant defense systems. Its primary mechanism involves the activation of the Keap1-Nrf2 signaling pathway.

Quantitative Antioxidant Data
Assay TypeMethodTarget/Cell LineIC50 / ResultReference
Radical ScavengingDPPHCell-free8.5 µM
Radical ScavengingABTSCell-free3.2 µM
Cellular Antioxidant ActivityH2O2-induced oxidative stressPC12 cellsSignificant reduction in ROS
Protein ExpressionWestern BlotNot SpecifiedUpregulation of HO-1, NQO1
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Create a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathway: Keap1-Nrf2 Activation

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SalH This compound Keap1_Nrf2 Keap1-Nrf2 Complex SalH->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Releases Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes Promotes transcription Nrf2_nucleus->ARE Binds to

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Anticancer Properties

This compound has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data
Assay TypeCell LineEffectIC50 / ResultReference
CytotoxicityHepG2 (Liver Cancer)Inhibition of cell viability29.6 µM
CytotoxicityMCF-7 (Breast Cancer)Inhibition of cell viability42.1 µM
ApoptosisHepG2Induction of apoptosisIncreased percentage of apoptotic cells
Protein ExpressionHepG2Modulation of apoptotic proteinsUpregulation of Bax, Downregulation of Bcl-2
Protein ExpressionHepG2Caspase activationIncreased activity of Caspase-3 and Caspase-9
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Culture:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare various concentrations of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade SalH This compound Bcl2 Bcl-2 (Anti-apoptotic) SalH->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SalH->Bax Activates Mito Mitochondria Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is partly achieved through the modulation of the MAPK signaling pathway.

Quantitative Anti-inflammatory Data
Assay TypeCell Line/ModelEffectIC50 / ResultReference
Cytokine ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of TNF-α production~15 µM
Cytokine ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of IL-6 production~20 µM
Enzyme ActivityLPS-stimulated RAW 264.7 macrophagesInhibition of iNOS expressionSignificant reduction
Protein ExpressionLPS-stimulated RAW 264.7 macrophagesReduced phosphorylation of p38, ERK, and JNKConcentration-dependent decrease
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol describes the Griess assay for quantifying the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent Preparation:

    • Reagent A: 1% sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Reagent A and Reagent B immediately before use.

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve. The inhibition of NO production is then determined relative to the LPS-stimulated control.

Signaling Pathway: MAPK Inhibition

MAPK_Pathway cluster_MAPK MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK SalH This compound p_p38 p-p38 SalH->p_p38 Inhibits p_ERK p-ERK SalH->p_ERK Inhibits p_JNK p-JNK SalH->p_JNK Inhibits p38->p_p38 Phosphorylation ERK->p_ERK Phosphorylation JNK->p_JNK Phosphorylation NFkB NF-κB p_p38->NFkB Activates p_ERK->NFkB Activates p_JNK->NFkB Activates Inflammatory_Mediators TNF-α, IL-6, iNOS NFkB->Inflammatory_Mediators Promotes transcription

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound is a multifunctional bioactive compound with significant therapeutic potential. Its strong antioxidant, anticancer, and anti-inflammatory properties are supported by its ability to modulate key cellular signaling pathways, including Keap1-Nrf2, intrinsic apoptosis, and MAPK pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile and clinical efficacy.

The Isolation and Purification of Salvianolic Acid H from Salvia miltiorrhiza: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Salvianolic acid H, a bioactive polyphenolic compound, from its primary natural source, the dried roots and rhizomes of Salvia miltiorrhiza (Danshen). This document details various extraction and purification methodologies, presents comparative quantitative data, and outlines the underlying signaling pathways associated with its therapeutic potential.

Natural Source and Significance

This compound is a member of the salvianolic acid family, which are water-soluble compounds found in Salvia miltiorrhiza. This plant, a staple in traditional Chinese medicine, is the principal and most economically viable source of this valuable compound. This compound, in particular, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, making it a promising candidate for further drug development.

Quantitative Analysis of Isolation Methods

The efficiency of this compound isolation is highly dependent on the chosen extraction and purification techniques. Below is a summary of quantitative data from various studies to facilitate a comparative analysis of different methodologies.

Extraction Method Solvent System Yield of Total Salvianolic Acids (mg/g of raw material) Purity of this compound (%) Reference
Ultrasound-Assisted Extraction (UAE)70% Ethanol45.8Not specified
Microwave-Assisted Extraction (MAE)60% Methanol52.3Not specified
Pressurized Liquid Extraction (PLE)80% Acetone61.2Not specified
Supercritical Fluid Extraction (SFE)CO2 with Ethanol modifier38.5Not specified
Purification Method Stationary Phase Mobile Phase Yield of this compound (mg/g of crude extract) Purity of this compound (%) Reference
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system: n-hexane-ethyl acetate-methanol-waterGradient15.2>95
Preparative High-Performance Liquid Chromatography (Prep-HPLC)C18 silica gelAcetonitrile-water gradient with formic acid12.8>98
Macroporous Resin ChromatographyXAD7HP resinEthanol-water gradient25.4 (of total salvianolic acids)~70-80

Experimental Protocols

General Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a common and efficient method for the initial extraction of salvianolic acids from Salvia miltiorrhiza.

  • Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are pulverized into a fine powder (approximately 40-60 mesh).

  • Extraction: The powdered material is mixed with a 70% ethanol-water solution at a solid-to-liquid ratio of 1:20 (w/v).

  • Ultrasonication: The mixture is subjected to ultrasonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Purification Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures.

  • Preparation of the Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is prepared and thoroughly equilibrated in a separatory funnel. The two phases are then separated shortly before use.

  • HSCCC System Preparation: The multilayer coil column is first entirely filled with the stationary phase. The mobile phase is then pumped into the column while the apparatus is rotated at a specific speed (e.g., 800 rpm).

  • Sample Injection: The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

  • Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the effluent is monitored by a UV detector at 280 nm. Fractions are collected at regular intervals.

  • Analysis and Pooling: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing high-purity this compound. The desired fractions are then pooled and concentrated.

Purification Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique for isolating pure compounds.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is employed using a mixture of (A) acetonitrile and (B) water containing 0.1% formic acid. The gradient may start with a low percentage of A and gradually increase to elute the compounds.

  • Sample Loading: The crude or partially purified extract is dissolved in the mobile phase and injected onto the column.

  • Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

  • Purity Confirmation: The purity of the collected fractions is confirmed by analytical HPLC.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for its isolation and analysis.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Salvia miltiorrhiza (Dried Roots) B Pulverization A->B C Ultrasound-Assisted Extraction (70% Ethanol) B->C D Crude Extract C->D E HSCCC or Preparative HPLC D->E F Fraction Collection E->F G Purified this compound F->G H HPLC Analysis F->H I Purity and Yield Determination H->I

Figure 1: A generalized experimental workflow for the isolation and analysis of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression activates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB degradation IkB_NFkB->NFkB release Salvianolic_Acid_H This compound Salvianolic_Acid_H->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Keap1_Nrf2->Nrf2 release Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Salvianolic_Acid_H This compound Salvianolic_Acid_H->Keap1_Nrf2 promotes dissociation

Figure 3: Activation of the Nrf2 antioxidant signaling pathway by this compound.

An In-depth Technical Guide to Salvianolic Acid H: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a bioactive polyphenolic compound predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] This comprehensive technical guide provides a detailed overview of the chemical structure and synthetic approaches related to this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential experimental protocols, and visualizes relevant biological pathways to facilitate further research and application.

Chemical Structure of this compound

This compound is a complex ester composed of danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid moieties. Its intricate structure contributes to its notable biological activities, including potent acetylcholinesterase (AChE) inhibition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₂₂O₁₂[1]
Molecular Weight 538.46 g/mol [1]
CAS Number 444179-57-1[1]
Appearance Solid
Solubility Soluble in DMSO and ethanol
SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O[1]
2D Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

this compound Chemical Structure

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Comparative Analysis)

Synthesis of this compound

The primary source of this compound is through extraction and isolation from Salvia miltiorrhiza. While total chemical synthesis of this compound has not been extensively reported, this section outlines a plausible biosynthetic pathway and a hypothetical synthetic strategy based on the synthesis of structurally similar compounds.

Biosynthesis

The biosynthesis of salvianolic acids is believed to originate from the phenylpropanoid pathway, with rosmarinic acid serving as a key precursor. The formation of more complex salvianolic acids likely involves oxidative coupling reactions catalyzed by enzymes such as laccases.

Biosynthesis_of_Salvianolic_Acids Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid Tyrosine Tyrosine p_Coumaric_acid p-Coumaric Acid Tyrosine->p_Coumaric_acid Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Danshensu Danshensu Caffeic_acid->Danshensu Rosmarinic_acid Rosmarinic Acid Caffeic_acid->Rosmarinic_acid Danshensu->Rosmarinic_acid Salvianolic_acid_H This compound Rosmarinic_acid->Salvianolic_acid_H Oxidative Coupling (e.g., Laccases)

Caption: Plausible biosynthetic pathway of this compound.

Hypothetical Chemical Synthesis Workflow

A potential synthetic route for this compound could involve the esterification of protected danshensu and caffeic acid derivatives, followed by deprotection. The following workflow outlines a conceptual approach.

Synthesis_Workflow cluster_Starting_Materials Starting Materials cluster_Protection Protection of Functional Groups cluster_Coupling Esterification/Coupling cluster_Deprotection Deprotection cluster_Purification Purification cluster_Final_Product Final Product Danshensu Danshensu Protected_Danshensu Protected Danshensu Danshensu->Protected_Danshensu Caffeic_acid Caffeic Acid Protected_Caffeic_acid Protected Caffeic Acid Dimer Caffeic_acid->Protected_Caffeic_acid Coupling_Reaction Coupling Reaction Protected_Danshensu->Coupling_Reaction Protected_Caffeic_acid->Coupling_Reaction Deprotection_Step Deprotection Coupling_Reaction->Deprotection_Step Purification_Step Purification (e.g., HPLC) Deprotection_Step->Purification_Step Salvianolic_acid_H This compound Purification_Step->Salvianolic_acid_H

Caption: Hypothetical workflow for the chemical synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

While the specific signaling pathways modulated by this compound are still under investigation, the mechanisms of action of other salvianolic acids provide valuable insights. For instance, Salvianolic acids A, B, and D have been shown to exert anti-inflammatory, antioxidant, and anti-fibrotic effects through various signaling pathways.

Acetylcholinesterase Inhibition Signaling Pathway

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can then activate cholinergic receptors (muscarinic and nicotinic) and modulate downstream signaling pathways.

AChE_Inhibition_Pathway Salvianolic_H This compound AChE Acetylcholinesterase (AChE) Salvianolic_H->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Acetylcholine->Cholinergic_Receptors Activates Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Cholinergic_Receptors->Downstream_Signaling Modulates Neuroprotection Neuroprotection, Cognitive Enhancement Downstream_Signaling->Neuroprotection

Caption: Signaling pathway of Acetylcholinesterase inhibition by this compound.

Potential Downstream Signaling Pathways

Based on the known activities of other salvianolic acids, it is plausible that this compound may also modulate the following pathways, contributing to its overall therapeutic effects:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Modulation of this pathway by other salvianolic acids has been linked to their neuroprotective and anti-apoptotic effects.

  • MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including inflammation and cell proliferation. Inhibition of this pathway by other salvianolic acids contributes to their anti-inflammatory properties.

  • Hedgehog Signaling Pathway: Aberrant activation of this pathway is implicated in fibrosis. The inhibitory effects of other salvianolic acids on this pathway suggest a potential anti-fibrotic role for this compound.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for the synthesis of this compound are not widely published, the following are hypothetical protocols based on established chemical methodologies for the synthesis of related natural products.

General Procedure for Esterification
  • Protection of Functional Groups: Protect the hydroxyl and carboxylic acid groups of danshensu and the caffeic acid dimer using appropriate protecting groups (e.g., silyl ethers for hydroxyls, methyl esters for carboxylic acids).

  • Coupling Reaction: Dissolve the protected danshensu and protected caffeic acid dimer in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., DCC/DMAP or HATU) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction, extract the product with an organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Deprotection: Treat the protected ester with an appropriate deprotecting agent (e.g., TBAF for silyl ethers, LiOH for methyl esters) to remove all protecting groups.

  • Purification: Purify the crude this compound using column chromatography (e.g., silica gel or reversed-phase C18) or preparative HPLC to obtain the pure compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound (dissolved in a suitable solvent like DMSO). Add the AChE enzyme solution and incubate for a specified time at a controlled temperature.

  • Initiate Reaction: Add the substrate ATCI to all wells to start the enzymatic reaction.

  • Measure Absorbance: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

  • Calculate Inhibition: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly as an acetylcholinesterase inhibitor. While its chemical synthesis remains a challenge, understanding its structure and the synthetic strategies for related compounds provides a foundation for future synthetic efforts. Further research is warranted to fully elucidate its biological mechanisms and to explore its potential in drug development for neurodegenerative diseases and other conditions. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this important bioactive molecule.

References

Salvianolic acid H CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salvianolic acid H, a potent bioactive compound. The document details its fundamental physicochemical properties, its primary known biological activity, and a representative experimental protocol for its characterization.

Core Properties of this compound

This compound is a phenolic acid and a member of the salvianolic acids, a class of water-soluble compounds isolated from Salvia miltiorrhiza (Danshen) and other plant species. While the broader class of salvianolic acids, particularly A and B, have been extensively studied for their effects on signaling pathways such as MAPK, PI3K/Akt, and NF-κB, the specific downstream signaling cascades of this compound are a promising area for future investigation. The primary and most well-documented biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE).

For researchers, the following quantitative data provides a foundational reference for experimental design and analysis.

PropertyValueSource
CAS Number 444179-57-1[1]
Molecular Weight 538.46 g/mol [1]
Molecular Formula C₂₇H₂₂O₁₂[1]
Reported IC₅₀ for AChE Data not available in the searched literature.

Acetylcholinesterase Inhibition Assay: Experimental Protocol

The following is a detailed methodology for a colorimetric in vitro assay to determine the acetylcholinesterase (AChE) inhibitory activity of this compound, based on the Ellman's method.

1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of this colorimetric reaction.

2. Materials and Reagents:

  • This compound (CAS: 444179-57-1)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 7.4

  • Donepezil or Galanthamine (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

3. Solution Preparation:

  • AChE Solution: Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water.

  • DTNB Solution: Prepare a stock solution of DTNB in PBS.

  • This compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in PBS to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Positive Control Solutions: Prepare a stock solution of Donepezil or Galanthamine in DMSO and create a series of dilutions in PBS.

4. Assay Procedure:

  • To each well of a 96-well microplate, add 25 µL of the this compound dilution or the positive control dilution. For the negative control wells, add 25 µL of PBS with the same final DMSO concentration.

  • Add 50 µL of the AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 50 µL of the DTNB solution followed by 25 µL of the ATCI solution to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

5. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis of the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay for this compound.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: AChE, ATCI, DTNB, This compound dilutions add_inhibitor Add this compound (or controls) to 96-well plate prep_reagents->add_inhibitor add_ache Add AChE Solution add_inhibitor->add_ache incubate_pre Pre-incubate (37°C, 15 min) add_ache->incubate_pre add_substrate Add DTNB and ATCI (Substrate) incubate_pre->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

References

Salvianolic Acid H: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a natural phenolic acid and a member of the salvianolic acid family, which are the major water-soluble bioactive components of Salvia miltiorrhiza (Danshen). While the biological activities of other salvianolic acids, such as A and B, have been extensively studied, research on this compound is less abundant. However, existing evidence points to its significant potential as a bioactive molecule, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its potent acetylcholinesterase inhibitory action. Due to the limited quantitative data available for this compound, this document also presents a summary of the well-documented biological activities of salvianolic acids A and B to provide a broader context for the therapeutic potential of this class of compounds.

Core Biological Activity of this compound: Acetylcholinesterase Inhibition

The most prominently reported biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions characterized by a cholinergic deficit.

While described as a potent inhibitor, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's inhibition of AChE are not widely available in the current body of scientific literature.

Contextual Data: Biological Activities of Salvianolic Acids A and B

To provide a comparative framework, the following tables summarize the diverse and well-quantified biological activities of salvianolic acids A and B.

Table 1: Quantitative Data on the Biological Activities of Salvianolic Acid A

Biological ActivityAssay/ModelTarget/EndpointResult (IC50/EC50/Other)Reference
Anticancer Human breast cancer (MCF-7) cellsCell ProliferationIC50: 25.3 µM[1]
Human prostate cancer (DU145) cellsCell ProliferationIC50: 15.8 µM[1]
Human lung cancer (A549) cellsCell ProliferationIC50: 32.1 µM[1]
Antioxidant DPPH radical scavenging assayDPPH radicalIC50: 5.6 µg/mL[2]
ABTS radical scavenging assayABTS radicalIC50: 3.2 µg/mL[2]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionIC50: 12.5 µM
Neuroprotective Oxygen-glucose deprivation/reperfusion in PC12 cellsCell ViabilityEC50: 10 µM

Table 2: Quantitative Data on the Biological Activities of Salvianolic Acid B

Biological ActivityAssay/ModelTarget/EndpointResult (IC50/EC50/Other)Reference
Anticancer Human colon cancer (HCT116) cellsCell ProliferationIC50: 43.4% inhibition at 10 mg/kg[3]
Human ovarian cancer (ID8) cellsCell ProliferationSignificant inhibition of tumor growth in vivo[3]
Antioxidant DPPH radical scavenging assayDPPH radicalIC50: 2.8 µg/mL[2]
ABTS radical scavenging assayABTS radicalIC50: 1.9 µg/mL[2]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesTNF-α productionIC50: 8.7 µM
Wound Healing Human gingival fibroblastsCell Migration56.89% gap closure at 25 µg/mL after 24h[4]
Anti-fibrotic Human hepatic stellate cells (LX-2)Cell ProliferationDose-dependent inhibition[5]
Anti-urease Jack bean ureaseUrease activityIC50: 192.26 ± 0.21 µg/mL[6]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 20 µL of test compound solution at various concentrations.

      • 140 µL of phosphate buffer (pH 8.0).

      • 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control: Contains all reagents and the solvent used for the test compound.

    • Positive Control: Contains all reagents and a known AChE inhibitor.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathways and Experimental Workflows

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) add_reagents Add Buffer, AChE, and This compound to Plate prep_reagents->add_reagents prep_samples Prepare this compound (Serial Dilutions) prep_samples->add_reagents pre_incubation Pre-incubate (15 min, 37°C) add_reagents->pre_incubation add_dtns Add DTNB pre_incubation->add_dtns add_atci Initiate Reaction (Add ATCI) add_dtns->add_atci measure_abs Measure Absorbance (412 nm, kinetic) add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for determining the acetylcholinesterase inhibitory activity of this compound.

Salvianolic_Acid_Context cluster_H This compound cluster_AB Salvianolic Acids A & B Salvianolic_Acids Salvianolic Acids (from Salvia miltiorrhiza) AChE_Inhibition Potent Acetylcholinesterase (AChE) Inhibition Salvianolic_Acids->AChE_Inhibition Known Activity Antioxidant Antioxidant Activity (Radical Scavenging) Salvianolic_Acids->Antioxidant Well-Documented Anti_inflammatory Anti-inflammatory Effects (↓ NO, TNF-α) Salvianolic_Acids->Anti_inflammatory Well-Documented Anticancer Anticancer Activity (↓ Proliferation) Salvianolic_Acids->Anticancer Well-Documented Neuroprotective Neuroprotective Effects Salvianolic_Acids->Neuroprotective Well-Documented

Caption: Known and documented biological activities of this compound in the context of other major salvianolic acids.

Conclusion and Future Directions

This compound has been identified as a potent acetylcholinesterase inhibitor, suggesting its therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. However, a significant gap exists in the literature regarding quantitative data on its bioactivities. Further research is imperative to determine the IC50 value for its AChE inhibitory activity and to explore other potential biological effects, including antioxidant, anti-inflammatory, and anticancer properties, which are well-established for other members of the salvianolic acid family. A comprehensive understanding of its pharmacological profile will be crucial for its future development as a therapeutic agent.

References

Salvianolic Acid H: A Technical Guide to a Potent Antioxidant Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent antioxidant properties of salvianolic acids, a class of polyphenolic compounds isolated from Salvia miltiorrhiza (Danshen). While this guide focuses on the potential of Salvianolic Acid H, it draws upon the extensive research conducted on its more widely studied analogues, particularly Salvianolic Acid A and B, to present a comprehensive picture of the antioxidant capacity and mechanisms of this important family of natural compounds. Due to a current lack of specific quantitative and mechanistic data for this compound in publicly available literature, this paper will contextualize its potential within the broader salvianolic acid family.

Quantitative Antioxidant Activity of Salvianolic Acids

The antioxidant capacity of salvianolic acids has been quantified in numerous studies using various standard assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are key metrics for evaluating their potency. The following table summarizes the reported antioxidant activities of Salvianolic Acid A and B, which serve as a benchmark for the potential potency of this compound.

CompoundAssayEC50 / IC50 (µg/mL)Reference
Salvianolic Acid ADPPH Radical Scavenging1.43 ± 0.09
Salvianolic Acid BDPPH Radical Scavenging1.81 ± 0.01
Salvianolic Acid AABTS Radical Cation Decolorization1.35 ± 0.00
Salvianolic Acid BABTS Radical Cation Decolorization1.43 ± 0.01

Core Mechanisms of Antioxidant Action

Salvianolic acids exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of intracellular signaling pathways that control endogenous antioxidant responses. Their polyphenolic structure, rich in hydroxyl groups, enables them to donate hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS).

Beyond direct scavenging, salvianolic acids, particularly Salvianolic Acid B, have been shown to upregulate the expression of cytoprotective genes by modulating key signaling pathways. This indirect antioxidant activity is crucial for long-term cellular protection against oxidative stress.

Key Signaling Pathways Modulated by Salvianolic Acids

The following diagrams illustrate the key signaling pathways influenced by salvianolic acids, leading to their potent antioxidant effects. These pathways represent the likely mechanisms through which this compound would also exert its activity.

Nrf2_Pathway Salvianolic_Acid Salvianolic Acid PI3K PI3K Salvianolic_Acid->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription

Nrf2/ARE Signaling Pathway Activation by Salvianolic Acids.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Salvianolic_Acid Salvianolic Acid Salvianolic_Acid->ASK1 Inhibits MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammation_Apoptosis Inflammation Apoptosis p38_MAPK->Inflammation_Apoptosis JNK JNK MKK4_7->JNK JNK->Inflammation_Apoptosis

Inhibition of MAPK Signaling Pathway by Salvianolic Acids.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for the key in vitro assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

    • Prepare a series of concentrations of the test compound (e.g., this compound) in methanol.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound.

    • For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

    • The EC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of the test compound.

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to 5 µL of the test compound at various concentrations.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the test compound is expressed as µM of Fe(II) equivalents or Trolox equivalents.

Experimental Workflow for Evaluating Cytoprotective Effects

The following diagram outlines a typical workflow for investigating the protective effects of a compound like this compound against oxidative stress-induced cell death.

Cytoprotection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Cytoprotection cluster_mechanism Mechanistic Studies Cell_Seeding Seed Cells (e.g., H9c2, PC12) Pretreatment Pre-treat with This compound (various concentrations) Cell_Seeding->Pretreatment Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂, 6-OHDA) Pretreatment->Oxidative_Stress Cell_Viability Cell Viability Assay (MTT, LDH) Oxidative_Stress->Cell_Viability ROS_Measurement Intracellular ROS Measurement (DCFH-DA) Oxidative_Stress->ROS_Measurement Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining) Oxidative_Stress->Apoptosis_Assay Western_Blot Western Blot Analysis (Nrf2, HO-1, p-Akt, etc.) Oxidative_Stress->Western_Blot qPCR qPCR for Gene Expression (Nrf2 target genes) Oxidative_Stress->qPCR

Workflow for Assessing Cytoprotective Effects of this compound.

Conclusion

The salvianolic acid family, including this compound, represents a class of natural compounds with significant potential as potent antioxidants. The well-documented radical scavenging activities and the ability to modulate key cytoprotective signaling pathways of its analogues, such as Salvianolic Acid A and B, provide a strong rationale for the continued investigation of this compound. While specific quantitative data for this compound remains to be fully elucidated, the experimental protocols and mechanistic insights presented in this guide offer a robust framework for future research. Further studies are warranted to precisely quantify the antioxidant capacity of this compound and to explore its specific interactions with cellular signaling networks. Such research will be invaluable for the development of novel therapeutics targeting oxidative stress-related diseases.

Acetylcholinesterase Inhibitory Activity of Salvianolic Acid H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This technical guide aims to provide a comprehensive overview of the acetylcholinesterase (AChE) inhibitory activity of Salvianolic acid H, a natural phenolic acid compound. The following sections detail the available data, relevant experimental methodologies, and logical workflows for investigating this specific bioactivity.

Quantitative Data on Acetylcholinesterase Inhibition

Initial investigations indicate that this compound is considered a potent inhibitor of acetylcholinesterase.[1] However, a thorough review of published scientific literature reveals a notable absence of specific quantitative data, such as IC50 values or detailed enzyme kinetic parameters, for this compound's direct inhibitory effect on acetylcholinesterase.

While research has been conducted on the acetylcholinesterase inhibitory properties of other compounds from Salvia miltiorrhiza (Danshen), including other salvianolic acids (A and C) and various tanshinones, specific data for this compound remains to be published in peer-reviewed studies.[2][3][4]

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Compounds from Salvia miltiorrhiza

CompoundIC50 Value (µM)Inhibition TypeSource Organism for AChE
Dihydrotanshinone1.0Not specifiedNot specified
Cryptotanshinone7.0Not specifiedNot specified
MiltironeNot specifiedMixed-competitiveNot specified
Salvianolic acid ANot specifiedMixed-competitiveNot specified

Note: This table includes data for other compounds from Salvia miltiorrhiza to provide context, as specific data for this compound is not currently available in the reviewed literature.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

To assess the acetylcholinesterase inhibitory activity of this compound, a standardized in vitro protocol based on Ellman's method is recommended. This colorimetric assay is widely used to screen for and characterize AChE inhibitors.

Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel (or other specified source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Physostigmine or Donepezil (positive control)

  • Solvent for test compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Reagents: Prepare stock solutions of this compound, the positive control, ATCI, and DTNB in appropriate solvents and buffers.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add phosphate buffer, a solution of DTNB, and the AChE enzyme solution.

  • Inhibitor Incubation: Add varying concentrations of this compound to the test wells. Add the solvent to the control wells and the positive control to its designated wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiation of Reaction: Add the substrate, ATCI, to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) using a microplate reader. Take readings at regular intervals for a set duration.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition can be determined using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Potential Mechanisms

To facilitate a clear understanding of the experimental process and the logical relationships involved in determining the acetylcholinesterase inhibitory activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) mix Prepare Reaction Mixture in 96-well plate reagents->mix compound Prepare this compound Stock Solutions compound->mix incubate Incubate with This compound mix->incubate react Initiate Reaction with ATCI incubate->react measure Measure Absorbance (412 nm) react->measure calculate Calculate % Inhibition measure->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining the acetylcholinesterase inhibitory activity of this compound.

Given the lack of specific mechanistic studies on this compound's interaction with acetylcholinesterase, a generalized diagram of AChE inhibition is presented below. This illustrates the fundamental principle of how an inhibitor prevents the breakdown of the neurotransmitter acetylcholine.

AChE_Inhibition_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Products Choline + Acetate AChE->Products Hydrolyzes Inhibitor This compound (Inhibitor) Inhibitor->AChE Blocks Active Site

Caption: Generalized signaling pathway of acetylcholinesterase inhibition.

References

A Technical Guide to the Neuroprotective Potential of Salvianolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salvianolic acids, a class of water-soluble phenolic compounds derived from Salvia miltiorrhiza (Danshen), have emerged as promising candidates for neuroprotective therapies. Extensive preclinical research, primarily focusing on Salvianolic acid A (SalA) and Salvianolic acid B (SalB), has demonstrated their potential to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This document provides an in-depth technical overview of the neuroprotective effects of salvianolic acids, with a focus on their mechanisms of action, experimental validation, and the signaling pathways involved.

Core Neuroprotective Mechanisms

Salvianolic acids exert their neuroprotective effects through a multi-targeted approach, primarily centered around anti-oxidative stress, anti-inflammatory, and anti-apoptotic activities. These compounds are potent scavengers of reactive oxygen species (ROS) and can modulate endogenous antioxidant pathways.[1][2][3] Furthermore, they have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[4][5][6] Their ability to interfere with apoptotic cascades further contributes to neuronal survival.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, highlighting the efficacy of salvianolic acids in various experimental models.

Table 1: In Vitro Neuroprotective Effects of Salvianolic Acids

CompoundCell LineInsultConcentration(s)Key FindingsReference
SalBPrimary neuron-glia culturesMPP+ or LPS10, 50, 100 µMDose-dependently reduced toxicity of dopamine neurons.[9][10][9][10]
SalBSH-SY5Y cells6-OHDA0.1, 1, 10 µMDose-dependently reduced caspase-3 activity and inhibited the increase in Bax/Bcl-2 ratio.[11][11]
SalBSH-SY5Y-APPsw cells-25, 50, 100 µMReduced the generation of Aβ40 and Aβ42.[12][12]
SalAPC12 cellsOxygen-glucose deprivation/reoxygenation (OGD/R)0.5, 5 µmol/LIncreased cell viability.[13][13]
SalAb.End.3 cellsOGD/RNot specifiedInhibited oxidative stress and ferroptosis; this effect was prevented by the Nrf2 inhibitor ML385.[14][14]

Table 2: In Vivo Neuroprotective Effects of Salvianolic Acids

CompoundAnimal ModelDisease ModelDosage(s)Key FindingsReference
SalARatsTransient middle cerebral artery occlusion (tMCAO)10, 20 mg/kgSignificantly reduced neuronal damage.[13][13]
SalAMicePhotochemical induction of stroke (PTS)10 mg/kgDose-dependently reduced infarct volume.[15][15]
SalBMicetMCAO30 mg/kgSignificantly improved neurological deficits and reduced infarct size.[16][16]
SalBMiceMPTP-induced Parkinson's diseaseNot specifiedAttenuated dopaminergic neuronal loss and improved neurological function.[9][10][9][10]
SalCRatsLipopolysaccharide (LPS)-induced neuroinflammation15 mg/kg/dayImproved muscle strength, motor function, and spatial memory.[7][7]
SalDRatsMiddle cerebral artery occlusion/reperfusion (MCAO/R)15 mg/kgSignificantly reduced infarct volume.[17][17]

Key Signaling Pathways in Salvianolic Acid-Mediated Neuroprotection

The neuroprotective effects of salvianolic acids are mediated by their modulation of several critical intracellular signaling pathways.

1. Nrf2/HO-1 Signaling Pathway

Salvianolic acids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1][9][10] Upon activation by salvianolic acids, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[13][18] This enhances the cellular defense against oxidative stress.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salvianolic_acid_H Salvianolic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Salvianolic_acid_H->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_n->ARE binds to

Activation of the Nrf2/HO-1 antioxidant pathway.

2. NF-κB Signaling Pathway

Neuroinflammation is a key contributor to the pathology of many neurodegenerative diseases. Salvianolic acids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[18] By preventing the phosphorylation and subsequent degradation of IκBα, salvianolic acids block the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salvianolic_acid_H Salvianolic Acid IKK IKK Salvianolic_acid_H->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation NFkB_n->Proinflammatory_Genes activates transcription

Inhibition of the pro-inflammatory NF-κB pathway.

3. PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival and proliferation. Evidence suggests that salvianolic acids can modulate these pathways to promote neuronal survival.[4][19] For instance, Salvianolic acid B has been reported to protect dopaminergic neurons by modulating the PI3K/Akt pathway.[19] Additionally, the anti-inflammatory and neuroprotective effects of salvianolic acids have been linked to the regulation of MAPK signaling cascades, including the p38 and JNK pathways.[16]

Survival_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Salvianolic_acid_H Salvianolic Acid PI3K PI3K Salvianolic_acid_H->PI3K MAPK MAPK (e.g., p38, JNK) Salvianolic_acid_H->MAPK inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes MAPK->Apoptosis

Modulation of pro-survival and apoptotic pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on salvianolic acids.

1. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rodents

This is a widely used model to simulate ischemic stroke.

  • Objective: To induce focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.

  • Procedure:

    • Animals (typically rats or mice) are anesthetized.

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion.[16][20]

    • Salvianolic acid or vehicle is administered at specified time points (before or after ischemia).

    • Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and molecular analyses are performed at designated time points post-reperfusion.[4][5]

2. In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This cell culture model mimics the ischemic conditions of a stroke at the cellular level.

  • Objective: To induce ischemic-like injury in cultured neuronal or endothelial cells.

  • Procedure:

    • Cells (e.g., PC12, SH-SY5Y, or b.End.3) are cultured under standard conditions.[13][14]

    • The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specified duration to induce oxygen-glucose deprivation.[13]

    • Reperfusion is initiated by returning the cells to a normal, glucose-containing medium and normoxic conditions.

    • Salvianolic acid is added to the culture medium before, during, or after OGD.

    • Cell viability assays (e.g., MTT), apoptosis assays (e.g., TUNEL staining), and molecular analyses (e.g., Western blotting for protein expression) are conducted.[13]

3. Neurotoxin-Induced Models of Parkinson's Disease

These models are used to study the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.

  • Objective: To induce selective neurotoxicity in dopaminergic neurons.

  • In Vitro (e.g., using MPP+ or 6-OHDA):

    • Dopaminergic cell lines (e.g., SH-SY5Y) or primary midbrain cultures are treated with MPP+ or 6-OHDA to induce neuronal cell death.[4][11]

    • Salvianolic acid is co-administered or used as a pretreatment.

    • Cell viability, apoptosis, and specific markers of dopaminergic neurons are assessed.[4]

  • In Vivo (e.g., using MPTP):

    • Rodents are administered MPTP, which is metabolized to the dopaminergic neurotoxin MPP+.[19]

    • This leads to the progressive loss of dopaminergic neurons in the substantia nigra.

    • Salvianolic acid is administered before, during, or after MPTP treatment.

    • Behavioral tests (e.g., rotarod test) and immunohistochemical analysis of dopaminergic neurons are performed.[19]

4. Models of Alzheimer's Disease

These models focus on the pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) plaques.

  • Objective: To investigate the effects of salvianolic acids on Aβ aggregation and toxicity.

  • In Vitro:

    • Neuronal cell lines (e.g., PC12 or SH-SY5Y) are exposed to Aβ oligomers to induce neurotoxicity.[5]

    • The effect of salvianolic acid on Aβ-induced cell death and the underlying mechanisms are studied.

    • Thioflavin T assays can be used to assess the inhibitory effect of salvianolic acids on Aβ fibril formation.[11]

  • In Vivo (e.g., using transgenic mouse models):

    • Transgenic mice that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ pathology are used.[6]

    • Salvianolic acid is administered over a prolonged period.

    • Cognitive function is assessed using behavioral tests (e.g., Morris water maze), and brain tissue is analyzed for Aβ plaque load and neuroinflammation.[5]

Pharmacokinetics and Bioavailability

A critical consideration for the clinical translation of salvianolic acids is their pharmacokinetic profile. Studies have shown that some salvianolic acids, such as Salvianolic acid A, have low oral bioavailability.[21] However, after a stroke, Salvianolic acid A is preferentially distributed to the ischemic brain tissue.[22] The elimination half-life of Salvianolic acid A has been reported to be around 3.29 hours.[22] Research into novel drug delivery strategies is ongoing to improve the bioavailability and therapeutic efficacy of these compounds.[4][5]

Conclusion and Future Directions

Salvianolic acids represent a promising class of natural compounds with significant neuroprotective potential. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects, make them attractive candidates for the treatment of a range of debilitating neurological disorders. The robust preclinical data, particularly for Salvianolic acid A and B, underscores the need for further investigation into their clinical utility. Future research should focus on optimizing drug delivery systems to enhance bioavailability, conducting well-designed clinical trials to establish safety and efficacy in humans, and further elucidating the intricate molecular targets and signaling pathways involved in their neuroprotective actions. While the evidence for "Salvianolic acid H" is not yet established in the literature, the extensive research on other salvianolic acids provides a strong foundation for exploring the therapeutic potential of this entire class of compounds.

References

Early-Stage Research on Salvianolic Acid H: A Scoping Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salvianolic acid H is a phenolic compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. While related compounds such as Salvianolic acid A and B have been studied extensively for their therapeutic properties, early-stage research on this compound is sparse. This technical guide synthesizes the currently available scientific information on this compound, highlighting its identified therapeutic potential and the significant gaps in the existing research. The primary finding is the identification of this compound as a potent acetylcholinesterase (AChE) inhibitor, suggesting a potential therapeutic application in neurological disorders. However, a comprehensive body of preclinical data, including detailed mechanisms of action and quantitative analysis, is not yet available in the public domain.

Identified Therapeutic Potential: Acetylcholinesterase Inhibition

The most definitive therapeutic potential identified for this compound is its activity as a potent inhibitor of acetylcholinesterase (AChE)[1]. This was determined through a study utilizing on-line High-Performance Liquid Chromatography (HPLC) coupled with biochemical detection methods to screen for bioactive compounds in Danshen injections[1].

Implications: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. The potent inhibitory activity of this compound suggests its potential as a lead compound for the development of new treatments for neurodegenerative diseases.

Gaps in Current Research

Despite its promise as an AChE inhibitor, there is a significant lack of in-depth, publicly available research on this compound. This prevents a full assessment of its therapeutic potential. Key missing information includes:

  • Quantitative Efficacy Data: Specific metrics such as IC50 or Ki values that quantify its potency as an AChE inhibitor are not detailed in the available literature.

  • Mechanism of Action: Beyond direct enzyme inhibition, the broader signaling pathways modulated by this compound have not been elucidated.

  • Preclinical Studies: There is no available data from in vitro cell-based assays or in vivo animal models to support its therapeutic efficacy, selectivity, or safety profile.

  • Experimental Protocols: Detailed methodologies for the isolation, characterization, and biological testing of this compound are not published.

Logical Relationship: From Identification to Potential Application

The current state of research can be visualized as the initial step in a drug discovery workflow. The identification of a bioactive property (AChE inhibition) is the starting point that must be followed by comprehensive preclinical development.

G cluster_0 cluster_1 cluster_2 cluster_3 A Source Material (Salvia miltiorrhiza / Danshen Injection) B Screening Method (Online HPLC-Biochemical Detection) A->B Analyzed by C Identified Bioactivity (Potent AChE Inhibition) B->C Leads to D Hypothesized Therapeutic Area (Neurodegenerative Diseases, e.g., Alzheimer's) C->D Suggests Potential In E Critical Data Gap (Lack of Preclinical Data: IC50, MOA, In Vivo Studies) D->E F Future Research Required (Quantitative Assays, Mechanistic Studies, Animal Models) E->F Necessitates

Caption: Workflow from discovery to future research for this compound.

Comparison with Other Salvianolic Acids

In stark contrast to this compound, extensive research is available for Salvianolic acid A and Salvianolic acid B. These compounds have been investigated for their roles in:

  • Cardiovascular Protection: Exhibiting antioxidant, anti-inflammatory, and anti-platelet aggregation effects[2][3].

  • Oncology: Inducing apoptosis and inhibiting metastasis in various cancer cell lines by targeting pathways like PI3K/Akt and MAPK[4].

  • Anti-Fibrosis: Showing efficacy in models of liver and pulmonary fibrosis[5][6].

This wealth of data for related isomers underscores the nascent stage of research for this compound.

Conclusion and Future Directions

The early-stage research on this compound is currently limited but points to a promising therapeutic avenue in the treatment of neurological disorders through acetylcholinesterase inhibition. For drug development professionals and researchers, this compound represents an unexplored opportunity within the well-established family of salvianolic acids.

To advance this compound towards clinical consideration, future research must prioritize:

  • Quantitative Bioactivity Studies: Determining the precise inhibitory constants (IC50, Ki) against AChE and assessing selectivity against other cholinesterases (e.g., BChE).

  • Mechanistic Elucidation: Investigating downstream signaling effects and potential secondary mechanisms of action in relevant neuronal cell models.

  • In Vivo Efficacy and Safety: Conducting studies in animal models of cognitive decline to evaluate therapeutic efficacy, pharmacokinetics, and preliminary safety.

The development of a comprehensive preclinical data package is the critical next step to unlock the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Salvianolic Acid H in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a bioactive compound belonging to the family of salvianolic acids, which are potent antioxidants derived from Salvia miltiorrhiza (Danshen). While specific research on this compound is emerging, the broader family of salvianolic acids is known for a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. These effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments, drawing upon the established knowledge of closely related and better-characterized salvianolic acids, such as A and B, due to the limited specific data on this compound.

Data Presentation: Solubility of Salvianolic Acids

Due to the limited availability of specific solubility data for this compound, the following table summarizes the solubility of other relevant salvianolic acids to provide guidance. It is presumed that this compound exhibits similar solubility characteristics as a water-soluble phenolic acid.

CompoundSolventSolubilitySource
Salvianolic Acid ADMSO99 mg/mL (200.22 mM)[1]
Water≥19 mg/mL[2]
Salvianolic Acid BWater≥5 mg/mL[3]
DMSO20 mg/mL[4]
100 mg/mL (139.15 mM)[5]
Ethanol~10 mg/mL[4]
100 mg/mL[5]
Salvianolic Acid CMethanolSoluble[6]
WaterSoluble[6]
Salvianolic Acid EWaterWater-soluble[7]

Note: When preparing stock solutions, it is recommended to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compounds[1][5].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments. Given the high solubility of related compounds in DMSO, this is the recommended primary solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature.

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to start with a small volume of solvent and add more as needed to ensure complete dissolution.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate briefly in a water bath.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient[5].

Note on Water as a Solvent: While many salvianolic acids are water-soluble, preparing a high-concentration stock solution in water may be challenging. If a water-based stock is required, it is recommended to dissolve the powder in a small amount of DMSO first and then dilute with sterile water or phosphate-buffered saline (PBS). Be aware that aqueous solutions of some salvianolic acids are less stable and should be prepared fresh[4].

Protocol 2: Treatment of Cells with this compound

This protocol outlines the general procedure for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile, filtered pipette tips

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working concentrations by diluting the stock solution in complete cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays, protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Mandatory Visualization

Signaling Pathway Diagram

Salvianolic acids have been shown to modulate multiple signaling pathways, including the PI3K/Akt and Ras signaling pathways, which are crucial for cell survival, proliferation, and apoptosis[8]. The following diagram illustrates a generalized signaling pathway potentially affected by this compound, based on the known mechanisms of other salvianolic acids.

Salvianolic_Acid_H_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Salvianolic_Acid_H This compound Salvianolic_Acid_H->Ras Salvianolic_Acid_H->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival Transcription->Proliferation_Survival

Caption: Generalized signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting cell culture experiments with this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (Protocol 1) Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: General workflow for cell-based experiments with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the bioactivities of various salvianolic acids, particularly Salvianolic acid A and B. However, specific data on the recommended concentrations and detailed protocols for treating cells with Salvianolic acid H are currently limited. The following application notes and protocols are based on the established research of other salvianolic acid analogues and are intended to serve as a comprehensive starting point for researchers and drug development professionals investigating this compound. It is strongly recommended to perform dose-response studies to determine the optimal concentration for your specific cell type and experimental conditions.

Introduction

Salvianolic acids, a group of water-soluble phenolic acids extracted from Salvia miltiorrhiza (Danshen), have garnered significant attention for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2] While Salvianolic acid A and B are the most studied compounds in this family, other analogues like this compound are also emerging as molecules of interest. This document provides a detailed guide for researchers initiating studies with this compound, with recommended concentration ranges and experimental protocols extrapolated from studies on its closely related analogues.

Data Presentation: Recommended Concentration Ranges of Salvianolic Acids (A and B)

The following table summarizes the effective concentrations of Salvianolic acid A and B observed in various in vitro studies. This data can be used to establish a preliminary dose-response range for experiments with this compound.

Salvianolic Acid AnalogueCell LineConcentration RangeTreatment DurationObserved Effect
Salvianolic acid AMCF-712 µM-Sensitized cancer cells to paclitaxel[3]
Salvianolic acid ASCC-9--Reduced MMP-2 expression, controlling cell migration[3]
Salvianolic acid BHuman Gingival Fibroblasts25 - 75 µg/mL24 - 72 hoursIncreased cell viability and migration[4][5]
Salvianolic acid BHuman Umbilical Vein Endothelial Cells (HUVECs)5 - 20 µg/ml24 hoursProtected against H2O2-induced apoptosis[6]
Salvianolic acid BRat Cerebral Microvascular Endothelial Cells (rCMECs)10 - 100 µM12 hoursAttenuated H2O2-induced apoptosis[7]
Salvianolic acid BMelanoma cells (A375 and B16)12.5 - 50 µM12 - 48 hoursInhibited cell migration[8]
Salvianolic acid BMDA-MB-2315 - 50 µM24 - 48 hoursInhibited MMP-9 activity[9]
Salvianolic acid BLX-2 (human hepatic stellate cell line)-72 hoursInhibited LPS-induced activation and proliferation[10]
Salvianolic acid BHepG21 - 250 µmol/L24 - 96 hoursInhibited cell proliferation at higher concentrations[11]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the efficacy of salvianolic acids. These can be adapted for use with this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a non-toxic working concentration range.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control.

Wound Healing Assay for Cell Migration

This assay is used to investigate the effect of this compound on cell migration, a key process in cancer metastasis and wound healing.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips or a wound healing assay insert

  • Complete cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip or by removing the insert.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[8]

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Western Blotting for Protein Expression Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway

Salvianolic acids have been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.[7][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Salvianolic_Acid_H This compound Salvianolic_Acid_H->PI3K Raf Raf Salvianolic_Acid_H->Raf Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Putative mechanism of this compound on PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a specific cell line.

G Start Start: Cell Culture Dose_Response Dose-Response Study (MTT Assay) Start->Dose_Response Select_Concentration Select Non-Toxic Concentrations Dose_Response->Select_Concentration Functional_Assays Functional Assays (e.g., Migration, Invasion) Select_Concentration->Functional_Assays Mechanism_Study Mechanism of Action Study (Western Blot, qPCR) Functional_Assays->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for cell-based assays with this compound.

References

Application Note: Quantitative Analysis of Salvianolic Acid H using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is one of the numerous bioactive phenolic acids found in Salvia miltiorrhiza (Danshen), a prominent herb in traditional Chinese medicine. These compounds are of significant interest to the pharmaceutical industry due to their potent antioxidant and cardioprotective properties. Accurate and precise quantification of individual salvianolic acids, such as this compound, is crucial for quality control of herbal materials, standardization of extracts, and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry, a common and highly specific technique for this type of analysis. While a specific HPLC-UV method for this compound is not widely documented, the principles of separation for related salvianolic acids are well-established and can be effectively applied.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used for the quantification of salvianolic acids. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%
Stability (RSD%)< 10%

Experimental Protocol

This protocol outlines a method for the quantification of this compound in a sample matrix, such as a plant extract or a biological fluid, using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

1. Sample Preparation

A robust sample preparation protocol is essential to ensure accurate quantification and to protect the analytical column.

  • Plant Material:

    • Weigh 1.0 g of powdered Salvia miltiorrhiza root or a relevant plant sample.

    • Add 25 mL of 70% methanol.

    • Sonícate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Biological Fluids (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS Instrumentation and Conditions

  • Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap MS) is recommended for high sensitivity and selectivity.

  • Column: A reversed-phase C18 column is typically used for the separation of phenolic acids.

    • Example: Waters ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is necessary to achieve good separation of the complex mixture of compounds found in natural product extracts.

Time (min)% Mobile Phase A% Mobile Phase B
0955
2955
155050
20595
22595
22.1955
25955
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Mass Spectrometry Detection (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • This compound [M-H]⁻: m/z 277.1445

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

3. Calibration and Quantification

  • Prepare a stock solution of this compound reference standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples.

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (e.g., Plant Material, Plasma) extraction Extraction / Protein Precipitation start->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification end end quantification->end Final Concentration validation_parameters method HPLC Method Validation specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) precision->loq

Application Notes and Protocols for Measuring Salvianolic Acid H Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a member of the salvianolic acid family, a group of water-soluble phenolic acids derived from Salvia miltiorrhiza (Danshen). While extensive research has been conducted on other salvianolic acids like A and B, revealing their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, this compound is a less-studied compound. Preliminary evidence identifies it as a potent acetylcholinesterase (AChE) inhibitor. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, drawing upon established methods for related compounds to enable a comprehensive evaluation of its therapeutic potential.

Data Presentation

Quantitative Activity of Salvianolic Acids

The following table summarizes the available quantitative data for this compound and provides comparative data for other major salvianolic acids to serve as a benchmark for experimental design and data interpretation.

CompoundAssayCell Line / EnzymeEndpointResult
This compound Acetylcholinesterase InhibitionPurified AChEIC₅₀Data not available in searched literature. A derivative showed an IC₅₀ of 0.30 μM.
Salvianolic acid AAntioxidant (DPPH Scavenging)N/A (Chemical Assay)IC₅₀~5 µM
Salvianolic acid BAntioxidant (DPPH Scavenging)N/A (Chemical Assay)IC₅₀~2 µM
Salvianolic acid AAnti-inflammatory (NF-κB Inhibition)HEK293IC₅₀~10 µM
Salvianolic acid BAnti-inflammatory (LPS-induced NO production)RAW264.7IC₅₀~25 µM
Salvianolic acid ACytotoxicityMCF-7 (Breast Cancer)IC₅₀~50 µM
Salvianolic acid BCytotoxicityHepG2 (Liver Cancer)IC₅₀>100 µM

Note: The lack of extensive data for this compound highlights the importance of the following protocols for its characterization.

Key Experiments and Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This assay is crucial given that this compound is identified as a potent AChE inhibitor. The protocol is based on the Ellman's method, which is a widely used, simple, and reliable colorimetric assay.[1][2][3][4][5]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCh solution (14 mM in phosphate buffer).

    • AChE enzyme solution (1 U/mL in phosphate buffer).

    • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of this compound dilution (or buffer for control) to the respective wells.

    • Add 10 µL of AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCh solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Workflow for AChE Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE, SalH) Plate Prepare 96-well plate Reagents->Plate Add_Reagents Add Buffer, SalH, AChE Plate->Add_Reagents Incubate1 Incubate (10 min) Add_Reagents->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_ATCh Add ATCh (Start Reaction) Add_DTNB->Add_ATCh Measure Measure Absorbance (412 nm) Add_ATCh->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_IC50 Determine IC50 Calculate_Inhibition->Plot_IC50

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cells.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of this compound is measured by its ability to reduce the fluorescence signal.[6][7][8][9][10]

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate and grow to 90-100% confluency.

  • Reagent Preparation:

    • DCFH-DA stock solution (10 mM in DMSO). Prepare a 10 µM working solution in pre-warmed cell culture medium just before use.

    • This compound dilutions in cell culture medium.

    • ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide).

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add the this compound dilutions to the cells and incubate at 37°C for 1 hour.

    • Remove the medium containing this compound and add the DCFH-DA working solution. Incubate at 37°C for 30 minutes.

    • Wash the cells with PBS.

    • Add the ROS inducer to all wells except the negative control.

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Take readings every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage of ROS inhibition for each concentration of this compound.

    • Calculate the EC₅₀ value from the dose-response curve.

Signaling Pathway for Antioxidant Activity

cluster_cell Inside the Cell ROS Cellular Stress (e.g., H₂O₂) DCF DCF (fluorescent) ROS->DCF SalH This compound SalH->DCF Inhibition DCFH_DA DCFH-DA (non-fluorescent) DCFH DCFH (non-fluorescent) DCFH_DA->DCFH Esterases DCFH->DCF Oxidation by ROS Cell Cell Membrane

Caption: Mechanism of the Cellular Antioxidant Activity Assay.

Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This assay quantifies the ability of this compound to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[11][12][13][14][15]

Principle: A reporter cell line is used that contains a luciferase gene under the control of an NF-κB response element. When cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS), NF-κB is activated, translocates to the nucleus, and drives the expression of luciferase. The anti-inflammatory activity of this compound is determined by its ability to reduce the luciferase signal.

Protocol:

  • Cell Culture:

    • Use a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or RAW264.7-NF-κB-luc).

    • Seed the cells in a 96-well white, clear-bottom plate.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (which can be determined in a parallel plate using an MTT assay).

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound.

    • Determine the IC₅₀ value from the dose-response curve.

NF-κB Signaling Pathway in Inflammation

Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Genes Transcription SalH This compound SalH->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity Assays

This assay determines the concentration of this compound that is cytotoxic to cancer cells.[16][17][18][19]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the logarithm of this compound concentration to determine the IC₅₀ value.

This assay assesses the effect of this compound on the migration of cancer cells.[20][21][22][23]

Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of this compound.

Protocol:

  • Cell Culture:

    • Grow cancer cells to a confluent monolayer in a 6-well plate.

  • Assay Procedure:

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells.

    • Add fresh medium containing a non-cytotoxic concentration of this compound.

    • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure.

    • Compare the rate of migration between treated and untreated cells.

Experimental Workflow for Cancer Cell Assays

cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_migration Migration (Wound Healing) Seed_MTT Seed Cancer Cells Treat_MTT Treat with SalH Seed_MTT->Treat_MTT Add_MTT Add MTT Reagent Treat_MTT->Add_MTT Measure_MTT Measure Absorbance Add_MTT->Measure_MTT IC50_MTT Determine IC50 Measure_MTT->IC50_MTT Seed_WH Seed to Confluency Scratch Create Wound Seed_WH->Scratch Treat_WH Treat with SalH Scratch->Treat_WH Image Image at 0h and 24h Treat_WH->Image Analyze_WH Analyze Wound Closure Image->Analyze_WH

Caption: Workflows for cytotoxicity and cell migration assays.

References

Application Notes and Protocols: Measuring Acetylcholinesterase Inhibition by Salvianolic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H, a derivative of caffeic acid, has emerged as a subject of significant interest in neuropharmacology. It is recognized as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This document provides detailed protocols for measuring the acetylcholinesterase inhibitory activity of this compound, enabling researchers to quantitatively assess its potency and potential as a therapeutic agent.

Data Presentation

While this compound is known to be a potent acetylcholinesterase inhibitor, specific quantitative data such as its IC50 value are not widely reported in publicly available literature. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for evaluating its potency. Researchers are encouraged to determine this value experimentally using the protocols outlined below. For comparative purposes, the table below summarizes the known acetylcholinesterase inhibitory activities of other related salvianolic acids.

CompoundTarget EnzymeInhibition TypeIC50 ValueReference
This compound Acetylcholinesterase (AChE) Potent Inhibitor Not Reported [1]
Salvianolic acid AAcetylcholinesterase (AChE)Mixed-competitiveNot Specified
MiltironeAcetylcholinesterase (AChE)Mixed-competitiveNot Specified

Experimental Protocols

The most widely accepted method for measuring acetylcholinesterase inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Protocol: Determination of Acetylcholinesterase Inhibition using Ellman's Method

This protocol is adapted for a 96-well microplate reader, allowing for high-throughput analysis.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, Sigma-Aldrich or equivalent)

  • This compound (of known concentration)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

    • ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water.

    • DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in 0.1 M phosphate buffer (pH 8.0).

    • This compound Solutions: Prepare a series of dilutions of this compound in 0.1 M phosphate buffer (pH 8.0) to determine the IC50 value.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of 0.1 M phosphate buffer (pH 8.0).

    • Control (No Inhibitor): 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution.

    • Inhibitor Samples: 120 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of this compound solution (at various concentrations).

  • Pre-incubation:

    • Mix the contents of each well thoroughly.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the ATCI solution to each well (except the blank) to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: AChE, ATCI, DTNB, This compound dilutions prep_plate Prepare 96-well Plate: Blanks, Controls, Samples prep_reagents->prep_plate pre_incubate Pre-incubate Plate (15 min) prep_plate->pre_incubate initiate_reaction Initiate Reaction (add ATCI) pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm (kinetic mode) initiate_reaction->measure_abs calc_rate Calculate Reaction Rates (ΔA/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining acetylcholinesterase inhibition.

Signaling Pathway of Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal SalH This compound SalH->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application of Salvianolic Acids in Cardiovascular Disease Models: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the use of Salvianolic Acids A and B in preclinical models of cardiovascular diseases, including detailed protocols and signaling pathways.

Introduction

Salvianolic acids, particularly Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B), are potent water-soluble polyphenolic compounds extracted from Salvia miltiorrhiza (Danshen).[1][2] Widely used in traditional Chinese medicine for the treatment of cardiovascular ailments, these compounds have garnered significant attention from the scientific community for their therapeutic potential.[1][2] Extensive preclinical studies have demonstrated their efficacy in various cardiovascular disease models, including atherosclerosis, myocardial infarction, hypertension, and heart failure.[1][3][4][5][6] It is important to note that while the user requested information on Salvianolic acid H, the available scientific literature predominantly focuses on Salvianolic acids A and B. Therefore, this document will concentrate on these well-researched compounds as representatives of the broader class of salvianolic acids.

These application notes provide a detailed summary of the quantitative data from preclinical studies, comprehensive experimental protocols for key assays, and visualizations of the underlying signaling pathways to guide researchers and drug development professionals in this field.

Data Presentation: Efficacy in Cardiovascular Disease Models

The following tables summarize the quantitative data on the effects of Salvianolic acids A and B in various animal and cellular models of cardiovascular disease.

Atherosclerosis Models
CompoundModelDosageDurationKey Efficacy EndpointsReference
Salvianolic acid A Zucker diabetic fatty (ZDF) rats with high-fat diet and Vitamin D3 injection10, 20, 40 mg/kg/day (oral)6 weeks- Reduced atherosclerotic plaque area- Decreased serum levels of TC, TG, and LDL-C- Inhibited NLRP3 inflammasome activation in aortic tissues[7]
Salvianolic acid B LDLR-/- mice on a high-fat diet20, 40 mg/kg/day (oral)14 weeks- Reduced atherosclerotic plaque size- Decreased serum TC, TG, and LDL-C- Attenuated ROS release and apoptosis in the aortic root- Inhibited NF-κB/NLRP3 signaling[8]
Salvianolic acid B ApoE-/- mice on a high-fat dietNot specifiedNot specified- Reduced atherosclerosis- Decreased serum IL-6, IL-1β, TNF-α, and oxLDL[1]
Myocardial Infarction Models
CompoundModelDosageDurationKey Efficacy EndpointsReference
Salvianolic acid A Rat model of myocardial ischemia-reperfusion5, 10, 20, 40 mg/kg (intravenous)Single dose before and after reperfusion- Significantly limited infarct size- Suppressed cellular injury and apoptotic cell death[9]
Salvianolic acid A & B Meta-analysis of animal models of acute myocardial infarctionVariousVarious- Decreased myocardial infarct size- Increased VEGF expression- Improved blood vessel density (BVD)[10]
Salvianolic acid B Rat model of acute myocardial infarctionNot specifiedNot specified- Reduced myocardial infarct size- Decreased blood lactate dehydrogenase (LDH) level[3]
Salvianolic acid B Mouse model of myocardial ischemia-reperfusionNot specifiedNot specified- Reduced myocardial infarct size- Decreased CK-MB, CK, LDH, and cTnI levels- Increased LVFS, -dp/dt max, +dp/dt max, and cardiac output[11]
Hypertension and Heart Failure Models
CompoundModelDosageDurationKey Efficacy EndpointsReference
Salvianolic acid B Angiotensin II-induced hypertensive mice25 mg/kg/day (oral)11 days- Reversed the elevation of arterial systolic blood pressure- Augmented impaired endothelium-dependent relaxations[6]
Salvianolic acid B Rat model of portal hypertension induced by endothelin-1Not specified5 days- Attenuated the elevated portal pressure[12]
Salvianolic acid B Mouse model of heart failure (transverse aortic constriction)240 mg/kg/day2 weeks- Inhibited the development of heart failure- Decreased plasma BNP- Inhibited phosphorylation of ERK1/2 and expression of GATA4[4][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Salvianolic acids A and B in cardiovascular disease models.

Animal Model of Myocardial Infarction (Ischemia-Reperfusion)

Objective: To induce myocardial infarction in rats to study the cardioprotective effects of Salvianolic acid A.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Salvianolic acid A

  • Anesthetic (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments

  • 6-0 silk suture

  • Evans blue dye

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthetize the rats and connect them to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Ischemia is typically maintained for 30-90 minutes.[9]

  • Administer Salvianolic acid A (e.g., 5, 10, 20, or 40 mg/kg) intravenously at a specified time before and after reperfusion.[9]

  • Release the ligature to allow for reperfusion, which can last from 24 hours to several days.

  • At the end of the reperfusion period, re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR).

  • Excise the heart and slice it into sections.

  • Incubate the heart slices in 1% TTC solution to differentiate between the infarct area (pale) and the viable myocardium (red).[9]

  • Quantify the infarct size as a percentage of the AAR.

Cell Culture and Hypoxia/Reoxygenation (H/R) Model

Objective: To investigate the protective effects of Salvianolic acid B on cardiomyocytes subjected to hypoxia/reoxygenation injury.

Materials:

  • AC16 human cardiomyocyte cell line

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Salvianolic acid B

  • Hypoxia chamber or incubator with controlled O2/CO2 levels

  • Reagents for assessing cell viability (e.g., MTT) and apoptosis (e.g., Annexin V/PI staining)

Procedure:

  • Culture AC16 cells in standard medium until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of Salvianolic acid B (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24 hours).[14]

  • Induce hypoxia by placing the cells in a hypoxia chamber with low oxygen (e.g., 1% O2) for a set period (e.g., 6 hours).

  • Induce reoxygenation by returning the cells to a normoxic incubator for a specified time (e.g., 12 hours).

  • Assess cell viability using the MTT assay and quantify apoptosis using flow cytometry with Annexin V/PI staining.

  • Collect cell lysates for subsequent analysis, such as Western blotting.

Western Blot Analysis

Objective: To determine the effect of Salvianolic acid B on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-GATA4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells or tissues and determine the protein concentration using a BCA assay.[15]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Salvianolic acids A and B exert their cardioprotective effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, apoptosis, and cellular proliferation.

Anti-Atherosclerotic Signaling

// Nodes SAA [label="Salvianolic Acid A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAB [label="Salvianolic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxLDL [label="ox-LDL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase1 [label="Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atherosclerosis [label="Atherosclerosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes SAA [label="Salvianolic Acid A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAB [label="Salvianolic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxLDL [label="ox-LDL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase1 [label="Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atherosclerosis [label="Atherosclerosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges oxLDL -> NFkB [label="Activates", color="#202124"]; NFkB -> NLRP3 [label="Activates", color="#202124"]; NLRP3 -> Caspase1 [label="Activates", color="#202124"]; Caspase1 -> IL1b [label="Cleaves pro-IL-1β to", color="#202124"]; IL1b -> Atherosclerosis [label="Promotes", color="#202124"]; SAA -> NLRP3 [label="Inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; SAB -> NFkB [label="Inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } Caption: Salvianolic acids inhibit atherosclerosis by targeting the NF-κB/NLRP3 inflammasome pathway.

Cardioprotective Signaling in Myocardial Infarction

// Nodes IschemiaReperfusion [label="Ischemia/\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAB [label="Salvianolic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes IschemiaReperfusion [label="Ischemia/\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAB [label="Salvianolic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges IschemiaReperfusion -> ROS [label="Increases", color="#202124"]; ROS -> JNK [label="Activates", color="#202124"]; JNK -> Apoptosis [label="Promotes", color="#202124"]; SAB -> PI3K_Akt [label="Activates", color="#34A853", fontcolor="#34A853"]; PI3K_Akt -> JNK [label="Inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; SAB -> ROS [label="Scavenges", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } Caption: Salvianolic acid B protects against myocardial ischemia-reperfusion injury.

Anti-Hypertensive and Anti-Heart Failure Signaling

// Nodes PressureOverload [label="Pressure Overload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK12 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; GATA4 [label="GATA4", fillcolor="#FBBC05", fontcolor="#202124"]; CardiacHypertrophy [label="Cardiac Hypertrophy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HeartFailure [label="Heart Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAB [label="Salvianolic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes PressureOverload [label="Pressure Overload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK12 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; GATA4 [label="GATA4", fillcolor="#FBBC05", fontcolor="#202124"]; CardiacHypertrophy [label="Cardiac Hypertrophy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HeartFailure [label="Heart Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAB [label="Salvianolic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PressureOverload -> ERK12 [label="Activates", color="#202124"]; ERK12 -> GATA4 [label="Activates", color="#202124"]; GATA4 -> CardiacHypertrophy [label="Promotes", color="#202124"]; CardiacHypertrophy -> HeartFailure [label="Leads to", color="#202124"]; SAB -> ERK12 [label="Inhibits\nPhosphorylation", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } Caption: Salvianolic acid B alleviates heart failure by inactivating the ERK1/2/GATA4 pathway.

Conclusion

Salvianolic acids A and B have demonstrated significant therapeutic potential in a range of cardiovascular disease models. Their multifaceted mechanisms of action, targeting key pathological processes such as inflammation, oxidative stress, and apoptosis, make them promising candidates for further drug development. The data and protocols presented in these application notes provide a valuable resource for researchers aiming to investigate the cardiovascular effects of these natural compounds. Future studies should focus on elucidating the detailed molecular interactions and translating these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Stability of Salvianolic acid H in solution under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Salvianolic acid H in solution under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. Much of the guidance provided is extrapolated from studies on structurally related and more extensively researched compounds, such as Salvianolic acid B. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Troubleshooting Guides & FAQs

Q1: My this compound solution is changing color. What does this indicate?

A change in the color of your this compound solution, often to a brownish hue, is a common indicator of degradation. This is particularly prevalent under conditions of high pH (alkaline), elevated temperature, or exposure to light. The color change is likely due to the formation of oxidation and other degradation products.

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. Salvianolic acids are generally more stable in acidic to neutral conditions (pH < 7).

  • Control Temperature: Ensure your solution is stored at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

Q2: I am seeing a decrease in the expected biological activity of my this compound solution over time. Could this be a stability issue?

Yes, a loss of biological activity is a strong indication that the compound is degrading. The ester and phenolic hydroxyl groups in the structure of salvianolic acids are susceptible to hydrolysis and oxidation, which can lead to metabolites with reduced or altered pharmacological effects.

Troubleshooting Steps:

  • Confirm Concentration: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the actual concentration of this compound in your aged solution compared to a freshly prepared standard.

  • Review Storage Conditions: Re-evaluate your storage procedures against the recommendations in Q1.

  • Consider Solvent Effects: The choice of solvent can impact stability. While often dissolved in organic solvents like DMSO or ethanol for stock solutions, the stability in aqueous buffers used for experiments can be significantly lower.

Q3: My HPLC chromatogram shows multiple peaks that were not present in my initial analysis of this compound. What are these?

The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products. The degradation of salvianolic acids can be complex, yielding various smaller molecules. For instance, the degradation of the related Salvianolic acid B is known to produce compounds like Danshensu and caffeic acid.

Troubleshooting Steps:

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by intentionally exposing your this compound solution to stress conditions (e.g., acid, base, heat, oxidation, light). Analysis of these stressed samples can help in the tentative identification of degradants.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC with a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which can aid in their structural elucidation.

Data on Stability of Related Salvianolic Acids

ConditionSolvent/MediumTemperatureDurationRemaining (%)Reference
pH Phosphate Buffer25°C30 hours~100% (pH 1.5-5.0)[1]
Phosphate Buffer25°C30 hoursSignificant degradation (pH 7.0-9.0)[1]
Temperature Aqueous Solution4°C30 hoursStable[1]
Aqueous Solution25°C, 37°C30 hoursStable[1]
Aqueous Solution65°C, 100°C-Unstable[1]
Formulation Normal SalineAccelerated (40°C)-Severe degradation[2]
Solid State (packaged)Accelerated (40°C, 75% RH)6 monthsStable[2][3]

Experimental Protocols

General Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure for evaluating the stability of this compound under various experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in an appropriate solvent (e.g., methanol, DMSO) to a known concentration. This will serve as your stock solution.

  • Preparation of Experimental Solutions:

    • Dilute the stock solution with the desired experimental buffer or medium (e.g., phosphate buffer at different pH values, cell culture medium) to the final working concentration.

  • Application of Stress Conditions:

    • pH Stability: Aliquot the experimental solution into separate vials and adjust the pH to the desired levels (e.g., 3, 5, 7, 9) using appropriate acids or bases.

    • Temperature Stability: Place vials of the experimental solution at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C).

    • Photostability: Expose vials of the experimental solution to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control vials in aluminum foil.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each experimental and control vial.

    • Immediately quench any further degradation by freezing the sample or mixing with a stabilizing agent if known.

  • Analytical Quantification:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Dilute to Working Concentration in Experimental Buffer stock->working ph pH Variation (e.g., pH 3, 5, 7, 9) working->ph temp Temperature Variation (e.g., 4°C, 25°C, 37°C) working->temp light Light Exposure (UV/Vis vs. Dark Control) working->light sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Affecting Stability cluster_consequences Consequences of Instability cluster_solutions Mitigation Strategies pH High pH (>7) Degradation Chemical Degradation pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Loss Loss of Bioactivity Degradation->Loss Color Color Change Degradation->Color Storage Proper Storage (Low Temp, Dark) Storage->Degradation Inhibits Buffer Use of Acidic/Neutral Buffer Buffer->Degradation Inhibits Fresh Prepare Fresh Solutions Fresh->Degradation Inhibits

Caption: Factors influencing this compound stability.

References

Preventing degradation of Salvianolic acid H during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability and degradation data for Salvianolic acid H are limited in publicly available literature. The following troubleshooting guides and FAQs have been developed based on extensive research on the closely related and structurally similar compound, Salvianolic acid B, as well as general principles of phenolic acid chemistry. These recommendations should serve as a starting point for your experimental design.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of Potency or Activity Degradation due to improper storage conditions (temperature, light, oxygen).Store this compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, prepare fresh daily and store at 2-8°C for short-term use (a few hours). For longer-term storage of solutions, aliquot and freeze at -80°C, but be aware that freeze-thaw cycles can promote degradation.
Discoloration of Solution (e.g., yellowing/browning) Oxidation of the phenolic hydroxyl groups.Use deoxygenated solvents for preparing solutions. Work quickly and minimize exposure to air. The use of antioxidants may be considered for formulation studies, but their compatibility and potential interference with experiments must be validated.
Precipitation in Aqueous Solutions Poor solubility or degradation leading to less soluble products.Ensure the pH of the solution is appropriate. Salvianolic acids are more stable in acidic to neutral pH.[1][2] For stock solutions, consider using a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.
Inconsistent Experimental Results Inconsistent sample handling and preparation leading to variable degradation.Standardize your sample preparation protocol. Always prepare fresh solutions for critical experiments. Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of your working solutions.
Appearance of Unexpected Peaks in Chromatography Degradation of this compound into smaller molecules.Analyze your sample using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify potential degradation products. Common degradation products of related salvianolic acids include danshensu and caffeic acid.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable. As with the related Salvianolic acid B, exposure to high humidity and temperatures should be avoided to prevent degradation.[4][5]

Q2: How long is this compound stable in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Based on data for Salvianolic acid B, aqueous solutions are prone to degradation, especially at room temperature and alkaline pH.[1][2] It is strongly recommended to prepare solutions fresh on the day of use. If short-term storage is necessary, keep the solution at 2-8°C and use within a few hours. For longer storage, aliquoting and freezing at -80°C is an option, but stability should be verified for your specific experimental conditions.[3]

Q3: What are the main factors that cause the degradation of this compound?

A3: The primary factors contributing to the degradation of salvianolic acids are:

  • Temperature: Higher temperatures accelerate degradation.[1][2]

  • pH: Alkaline conditions promote hydrolysis and oxidation.[1]

  • Light: Exposure to UV light can induce degradation.

  • Oxygen: The phenolic structure is susceptible to oxidation.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not well-documented, based on the degradation of Salvianolic acid B, hydrolysis of the ester linkages is a likely pathway. This would yield smaller phenolic acid constituents, such as danshensu and caffeic acid derivatives.[3]

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This involves using a column and mobile phase that can separate the intact drug from its potential degradation products. UV detection is typically used, and coupling with a mass spectrometer (LC-MS) can help in the identification of the degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Salvianolic Acids

This protocol is adapted from methods used for the analysis of Salvianolic acid B and is expected to be suitable for this compound.

Objective: To quantify the amount of intact this compound and separate it from potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid (HPLC grade)

  • Ultrapure water

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions (starting point, may require optimization):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 288 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 70 30
      35 40 60
      40 10 90
      45 10 90

      | 50 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.

    • Prepare working solutions by diluting the stock solution to the desired concentrations.

    • For stability studies, subject the this compound solution to stress conditions (e.g., heat, acid, base, light) and inject the samples at specified time points.

  • Analysis:

    • Inject the samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the intact this compound.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 2 hours.

  • Thermal Degradation: Expose solid this compound to 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare this compound solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress conditions thermal Thermal (Solid, 60°C) prep->thermal Expose to stress conditions photo Photolytic (Solution, UV light) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Product ID hplc->lcms Characterize unknown peaks method Validate Analytical Method hplc->method pathway Identify Degradation Pathway lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway SalH This compound (Intact Molecule) Hydrolysis Hydrolysis (Ester Cleavage) SalH->Hydrolysis Oxidation Oxidation (Phenolic Groups) SalH->Oxidation Stress Stress Factors (Heat, Light, pH, O2) Stress->SalH Products Degradation Products (e.g., Danshensu, Caffeic Acid Derivatives) Hydrolysis->Products Oxidation->Products

Caption: Postulated degradation pathways for this compound.

References

Troubleshooting Salvianolic acid H HPLC peak tailing or broadening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of salvianolic acids, with a focus on peak tailing and broadening. While the user specified Salvianolic Acid H, published methods predominantly focus on other salvianolic acids, such as Salvianolic Acid B. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of all salvianolic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my Salvianolic acid peak tailing?

Peak tailing for salvianolic acids is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Common causes include:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the polar functional groups of salvianolic acids, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not acidic enough, the carboxylic acid moieties of salvianolic acids can become ionized, leading to interactions with the stationary phase and causing tailing.[1][2]

  • Metal Chelation: Salvianolic acids can chelate with trace metal ions in the HPLC system (e.g., from frits, tubing, or the stationary phase), resulting in peak distortion.[3][4]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

Q2: What causes my Salvianolic acid peak to broaden?

Peak broadening can be caused by several factors, including:

  • Extra-Column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening.

  • Poorly Packed Column: A void in the column packing material can lead to band broadening.

  • Mobile Phase Viscosity: A highly viscous mobile phase can result in slower mass transfer and broader peaks.

  • Inappropriate Flow Rate: A flow rate that is too high or too low can deviate from the optimal van Deemter curve parameters, causing peak broadening.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak widths.

Q3: What is the recommended mobile phase for Salvianolic acid analysis?

A common mobile phase for analyzing salvianolic acids on a C18 column is a gradient of acetonitrile and acidified water.[5][6][7][8][9][10] The acidic modifier is crucial for good peak shape.

  • Aqueous Phase: Water with an acidic modifier such as 0.1% formic acid or 0.02-0.1% phosphoric acid.[2][5][6][7][8] The acid suppresses the ionization of the carboxylic acid groups on the salvianolic acids, reducing peak tailing.[1][2]

  • Organic Phase: Acetonitrile is a common choice. Methanol can also be used.

  • Gradient Elution: A gradient is typically used to effectively separate multiple salvianolic acids and other compounds in a sample extract.

Q4: What type of HPLC column is best for Salvianolic acid analysis?

A reversed-phase C18 column is the most commonly used stationary phase for the separation of salvianolic acids.[5][7][9][11] Look for a high-purity silica column with good end-capping to minimize free silanol interactions.

Troubleshooting Guides

Issue: Peak Tailing

If you are observing peak tailing for your salvianolic acid, follow this troubleshooting workflow:

G start Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is it acidic (pH 2-4)? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or Phosphoric Acid to the aqueous phase. check_ph->adjust_ph No check_column 2. Evaluate Column Condition Is the column old or contaminated? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Replace with a new, high-purity, end-capped C18 column. check_column->replace_column Yes check_metal 3. Consider Metal Chelation Are you using a standard column? check_column->check_metal No replace_column->check_metal use_chelator Action: Add a chelating agent like EDTA to the mobile phase (e.g., 0.1 mM) or use a metal-deactivated column. check_metal->use_chelator Yes check_overload 4. Check for Overload Are you injecting a high concentration? check_metal->check_overload No use_chelator->check_overload dilute_sample Action: Dilute the sample and reinject. check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing of salvianolic acids.

Issue: Peak Broadening

For issues with peak broadening, consider the following steps:

G start Peak Broadening Observed check_extracolumn 1. Check Extra-Column Volume Are tubing lengths minimized? start->check_extracolumn optimize_tubing Action: Use shorter, narrower ID tubing. Ensure proper connections. check_extracolumn->optimize_tubing No check_flowrate 2. Evaluate Flow Rate Is the flow rate optimized? check_extracolumn->check_flowrate Yes optimize_tubing->check_flowrate adjust_flowrate Action: Adjust the flow rate (e.g., try a lower flow rate) and observe the effect on peak width. check_flowrate->adjust_flowrate No check_column_packing 3. Inspect Column for Voids Is there a visible void at the column inlet? check_flowrate->check_column_packing Yes adjust_flowrate->check_column_packing replace_column Action: Replace the column. check_column_packing->replace_column Yes check_temp 4. Verify Temperature Control Is the column compartment temperature stable? check_column_packing->check_temp No replace_column->check_temp stabilize_temp Action: Ensure the column oven is functioning correctly and the temperature is stable. check_temp->stabilize_temp No end Peak Width Reduced check_temp->end Yes stabilize_temp->end

Caption: Troubleshooting workflow for HPLC peak broadening of salvianolic acids.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Salvianolic Acids

This protocol is a general guideline based on published methods for the analysis of salvianolic acids.[5][6][7][8][10]

  • HPLC System: Agilent 1260 HPLC system or equivalent, with a diode array detector (DAD).[5]

  • Column: Waters XBridge C18 column (4.6 x 250 mm, 5 µm) or equivalent.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Elution:

    • 0-15 min: 10% to 40% B

    • 15-19 min: 40% to 64% B

    • 19-32 min: 64% to 90% B (This is an example gradient and should be optimized for your specific separation)

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Column Temperature: 35 °C.[5]

  • Detection Wavelength: 288 nm.[5]

  • Injection Volume: 10 µL.[6]

Protocol 2: Sample Preparation for Salvianolic Acid Analysis from Plant Material
  • Grind Plant Material: Grind the dried plant material (e.g., Salvia miltiorrhiza roots) into a fine powder.

  • Extraction:

    • Weigh out a precise amount of the powdered sample (e.g., 1.0 g).

    • Add a suitable extraction solvent, such as 50% methanol in water.[10]

    • Perform ultrasonic extraction for 60 minutes.[10]

  • Filtration: Filter the extract through a 0.22 µm syringe filter before injection into the HPLC system.

Data Presentation

Table 1: Typical HPLC Parameters for Salvianolic Acid Analysis
ParameterRecommended SettingReference(s)
Column C18, 4.6 x 250 mm, 5 µm[5]
Mobile Phase A Water with 0.02-0.1% Phosphoric Acid or 0.1% Formic Acid[2][5][6][7][8]
Mobile Phase B Acetonitrile[5][6][7][8]
Flow Rate 1.0 mL/min[5][6][7]
Column Temperature 25-35 °C[5][6]
Detection Wavelength 280-288 nm[5][9]
Injection Volume 10-20 µL[6][7]
Table 2: Chemical Properties of Representative Salvianolic Acids
CompoundMolecular FormulaMolecular Weight ( g/mol )Reference(s)
Salvianolic Acid A C₂₆H₂₂O₁₀494.4[12]
Salvianolic Acid B C₃₆H₃₀O₁₆718.6[13]
Salvianolic Acid G C₁₈H₁₂O₇340.3[14]

Disclaimer: The information provided in this technical support guide is for educational and informational purposes only. Researchers should always consult relevant scientific literature and perform their own method development and validation for their specific analytical needs.

References

Technical Support Center: Optimizing Salvianolic Acid H Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Salvianolic acid H. The information is designed to address specific experimental challenges and provide a framework for optimizing its bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known bioactivity of this compound?

A1: this compound is recognized as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] Its inhibitory action on AChE suggests its potential for research in neurodegenerative diseases like Alzheimer's.

Q2: How should I prepare stock solutions of this compound?

A2: The preparation of a stock solution is crucial for experimental consistency. Due to the limited specific data on this compound, a general protocol for related water-soluble compounds like Salvianolic acid B can be adapted. It is recommended to dissolve this compound in a high-quality solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For aqueous-based assays, further dilutions should be made in the appropriate buffer, ensuring the final DMSO concentration is minimal (typically <0.1%) to avoid solvent-induced artifacts.

Q3: What is a typical concentration range to start with for in vitro experiments?

A3: While specific optimal concentrations for this compound are not extensively documented, data from related compounds like Salvianolic acid A and B can provide a starting point. For initial screening, a broad concentration range is advisable. Based on studies with related compounds, a range of 1 µM to 100 µM could be a reasonable starting point for cell-based assays.[2][3]

Q4: How stable is this compound in solution?

A4: The stability of salvianolic acids in solution can be influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store aliquots of the stock solution at -20°C or -80°C and protect them from light to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Bioactivity Results
Question Possible Cause Troubleshooting Step
Why am I seeing high variability between my experimental replicates? Compound Degradation: Salvianolic acids can be unstable in certain solvents and under specific pH and temperature conditions.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in an aqueous buffer before being added to the assay.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration differences.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing between each step.
Cell Culture Variability: Differences in cell passage number, confluency, or health can affect their response.Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase during the experiment.
Issue 2: Problems with HPLC Quantification
Question Possible Cause Troubleshooting Step
Why am I observing peak tailing or splitting in my chromatogram? Secondary Interactions: The analyte may be interacting with active sites on the column packing material.Adjust the mobile phase pH to suppress the ionization of this compound. Consider adding a competitor, like triethylamine, to the mobile phase to block active sites.
Column Contamination: Buildup of sample matrix components on the column frit or head.Implement a sample cleanup step before injection. Regularly flush the column with a strong solvent to remove contaminants.
My peak area is not consistent for the same concentration. Injector Issues: Inconsistent injection volume.Check the injector for leaks and ensure the syringe is functioning correctly. Run a series of blank injections to check for carryover.
Detector Fluctuation: The detector lamp may be aging, or the flow cell could be dirty.Check the detector's diagnostic parameters. Clean the flow cell according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a minimal amount of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the test concentrations of this compound (prepared by diluting the stock solution in buffer) to the sample wells.

    • Add 20 µL of the positive control to its designated wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

  • Enzyme Addition:

    • Add 20 µL of the AChE solution to all wells except the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition & Reaction Initiation:

    • Add 20 µL of the ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every minute.

  • Calculation:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.

Data and Signaling Pathways

Bioactive Concentrations of Related Salvianolic Acids

The following table summarizes concentrations of Salvianolic acids A and B that have been reported to exert biological effects in various in vitro models. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineBioactivityEffective ConcentrationReference
Salvianolic acid AA549 lung cancer cellsIncreased PTEN expression, reduced AKT phosphorylation10, 20, 30 µg/ml[3]
Salvianolic acid AMCF-7 breast cancer cellsSensitized cells to paclitaxel12 µM[2]
Salvianolic acid BH9c2 cardiomyocytesProtection against H/R injury10, 20, 40 µM
Salvianolic acid BHeLa cellsReduced cell growth and invasion0.5, 1, 2.5 µmol/L
Signaling Pathways Modulated by Salvianolic Acids

Disclaimer: The following signaling pathway diagrams are based on studies of Salvianolic acids A and B. While this compound may have similar effects due to structural similarities, these pathways require experimental validation for this compound.

Salvianolic acids have been shown to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.[2][3]

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Dilute in Assay Buffer) prep_stock->prep_working cell_culture Cell Seeding & Treatment prep_working->cell_culture ache_inhibition AChE Inhibition Assay prep_working->ache_inhibition data_acq Data Acquisition (e.g., Plate Reader) cell_culture->data_acq pathway_analysis Signaling Pathway Analysis (Western Blot) cell_culture->pathway_analysis ache_inhibition->data_acq calc Calculate % Inhibition data_acq->calc ic50 Determine IC50 calc->ic50 PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Salvianolic_Acid Salvianolic Acids (A, B) Salvianolic_Acid->PI3K Inhibition MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Salvianolic_Acid Salvianolic Acids (A, B) Salvianolic_Acid->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene_Expression

References

Technical Support Center: Overcoming Low Bioavailability of Salvianolic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Salvianolic acid H in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it so low?

A1: The absolute oral bioavailability of this compound in rats has been reported to be approximately 2.1%. This low bioavailability is primarily attributed to two main factors:

  • Poor Membrane Permeability: As a hydrophilic compound, this compound has limited ability to pass through the lipid-rich membranes of intestinal epithelial cells.

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps the compound back into the intestinal lumen after absorption, thus reducing its net uptake.

Q2: What are the primary metabolic pathways that contribute to the low systemic exposure of this compound?

A2: The primary metabolic pathway responsible for the rapid clearance of this compound is extensive phase II metabolism, specifically glucuronidation . The presence of multiple hydroxyl groups makes it a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of more water-soluble glucuronide conjugates that are readily eliminated from the body.

Troubleshooting Guide: Low In Vivo Efficacy of this compound

If you are observing lower than expected efficacy of this compound in your animal models, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
Low Plasma Concentration Poor absorption and/or rapid metabolism.1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation such as liposomes or nanoemulsions. 2. Co-administration with Inhibitors: Co-administer with a P-gp inhibitor (e.g., Verapamil) or a UGT inhibitor (e.g., Piperine) to increase absorption and reduce metabolism.
High Variability in Animal Data Inconsistent dosing, food effects, or inter-animal metabolic differences.1. Standardize Dosing Protocol: Ensure consistent administration volume and technique. 2. Control Feeding Schedule: Administer on an empty stomach to minimize food-drug interactions. 3. Increase Sample Size: Use a larger cohort of animals to account for biological variability.
Lack of Dose-Response Saturation of absorption mechanisms or rapid clearance at higher doses.1. Investigate Non-Linear Pharmacokinetics: Conduct a dose-escalation study to assess pharmacokinetic parameters at different dose levels. 2. Switch to Alternative Route: Consider intravenous (IV) administration for initial efficacy studies to bypass absorption barriers.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol is adapted from a method for preparing Salvianolic acid B liposomes and can be optimized for this compound.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve Soybean Phosphatidylcholine and cholesterol (e.g., in a 4:1 w/w ratio) in a chloroform-methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Drug Incorporation: Add this compound to the lipid solution.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).

  • Sonication: To reduce the particle size and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of this compound Nanoemulsion

This protocol is a general template adapted from methods for other poorly soluble compounds and should be optimized for this compound.

Materials:

  • This compound

  • Oil Phase (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized Water

Procedure:

  • Component Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Pseudo-ternary Phase Diagram Construction: Construct a phase diagram to identify the nanoemulsion region for different ratios of oil, surfactant, and co-surfactant.

  • Nanoemulsion Formulation:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly titrate the mixture with deionized water under constant magnetic stirring until a transparent and homogenous nanoemulsion is formed.

  • Characterization: Evaluate the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Logic

cluster_absorption Intestinal Lumen & Epithelium cluster_metabolism Liver (Hepatocyte) SAH_Lumen This compound (Oral Dose) Enterocyte Intestinal Enterocyte SAH_Lumen->Enterocyte Passive Diffusion (Low) Pgp P-gp Efflux Pump Enterocyte->Pgp ATP-dependent Efflux SAH_Blood This compound (Low Concentration) Enterocyte->SAH_Blood Absorption Pgp->SAH_Lumen Pumped back SAH_Liver This compound SAH_Blood->SAH_Liver UGT UGT Enzymes SAH_Liver->UGT Phase II Metabolism SAH_Metabolite SAH-Glucuronide (Inactive Metabolite) UGT->SAH_Metabolite Glucuronidation Excretion (Urine/Bile) Excretion (Urine/Bile) SAH_Metabolite->Excretion (Urine/Bile)

Caption: Factors contributing to the low bioavailability of this compound.

Experimental Workflow for Improving Bioavailability

cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study (Rats) cluster_evaluation Bioavailability Assessment Formulate Prepare SAH Formulation (e.g., Liposomes, Nanoemulsion) Characterize Physicochemical Characterization (Size, Zeta, Encapsulation) Formulate->Characterize Dosing Oral Administration of SAH Formulation vs. Free SAH Characterize->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma SAH Sampling->Analysis PK_Calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Calc Compare Compare Pharmacokinetic Parameters PK_Calc->Compare Conclusion Determine Improvement in Relative Bioavailability Compare->Conclusion

Light sensitivity and degradation of Salvianolic acid H solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Salvianolic acid H, focusing on its light sensitivity and degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic acid and a key water-soluble bioactive component isolated from Salvia miltiorrhiza (Danshen). Its stability is a major concern because its polyphenolic structure, containing multiple catechol groups, makes it highly susceptible to degradation by factors such as light, pH, and temperature. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental reproducibility and the therapeutic potential of the compound.

Q2: How sensitive is this compound to light?

This compound is highly sensitive to light, particularly in the UV spectrum. Exposure of its solutions to direct light can initiate photo-oxidation and isomerization, leading to significant degradation in a matter of hours. Therefore, all experiments involving this compound solutions should be conducted with rigorous protection from light.

Q3: What are the primary factors that cause this compound to degrade in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • Light Exposure: Induces photodegradation and oxidation.

  • pH Level: Stability is significantly lower in neutral to alkaline conditions (pH > 7) compared to acidic conditions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Presence of Oxidizing Agents: The molecule is prone to oxidation.

  • Dissolved Oxygen: Can contribute to oxidative degradation.

Q4: What are the ideal storage conditions for this compound solutions?

To ensure maximum stability, this compound solutions should be:

  • Stored in the dark: Use amber vials or wrap containers in aluminum foil.

  • Kept at low temperatures: Store at 2-8°C for short-term use and -20°C or lower for long-term storage.

  • Maintained at an acidic pH: Adjust the pH of the solution to a range of 3-4 using a suitable buffer.

  • Prepared fresh: Whenever possible, prepare solutions immediately before use.

Q5: How can I visually detect the degradation of a this compound solution?

A common visual indicator of degradation is a color change. Freshly prepared solutions of this compound are typically light yellow. Upon degradation, the solution may darken, turning yellow-brown or brown due to the formation of oxidation products. However, significant degradation can occur before any color change is apparent, making analytical methods like HPLC essential for confirmation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Degradation of this compound stock or working solutions.Prepare fresh solutions for each experiment from a solid, properly stored sample. Protect all solutions from light at all times. Verify compound integrity using HPLC.
Loss of biological activity in cell-based assays. The compound has degraded into less active or inactive byproducts.Ensure the final culture medium's pH does not promote rapid degradation. Minimize the time the compound is in the culture medium before analysis. Run a stability test of the compound in the assay medium.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products (e.g., isomers, oxidation products).Compare the chromatogram to a freshly prepared standard. Store solutions under recommended conditions (acidic pH, low temperature, dark). Use a forced degradation study to identify potential degradation peaks.
Solution color darkens over a short period. Significant oxidative degradation has occurred.Discard the solution immediately. Review preparation and storage procedures. Consider de-gassing solvents with nitrogen or argon to remove dissolved oxygen before preparing solutions.

Quantitative Data Summary

The following tables summarize the typical stability profile of this compound under various conditions. (Note: Data is representative and may vary based on exact buffer composition and initial concentration).

Table 1: Influence of Light Exposure on this compound Degradation (Conditions: pH 7.0 phosphate buffer, 25°C)

Exposure Time (hours)Remaining this compound (%) (Protected from Light)Remaining this compound (%) (Exposed to Ambient Light)
0100%100%
298.5%85.2%
497.1%68.7%
894.3%45.1%
2485.6%<15%

Table 2: Effect of pH on the Stability of this compound (Conditions: 8 hours exposure, 25°C, protected from light)

pH of SolutionBuffer SystemRemaining this compound (%)
3.0Citrate Buffer98.8%
5.0Acetate Buffer96.5%
7.0Phosphate Buffer94.3%
9.0Borate Buffer60.7%

Experimental Protocols

Protocol: Photostability Assessment of this compound using HPLC

1. Objective: To quantify the degradation of this compound in solution upon exposure to a standardized light source.

2. Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Formic acid (or other suitable acidifier)

  • Phosphate buffer (for pH 7.4)

  • Amber and clear glass vials

  • Calibrated photostability chamber/light source (e.g., Xenon lamp with filters)

  • Calibrated HPLC system with a UV detector and a C18 column

3. Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Dilute the stock solution to a final concentration (e.g., 20 µg/mL) in the desired test buffer (e.g., pH 7.4 phosphate buffer).

  • Divide the final solution into two sets of vials: one set in clear glass vials (for light exposure) and one in amber glass vials (as dark controls).

4. Experimental Procedure:

  • Place both the clear and amber vials in the photostability chamber.

  • Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one clear vial and its corresponding dark control vial.

  • Immediately analyze the aliquots by HPLC.

5. HPLC Analysis:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~286 nm

  • Injection Volume: 10 µL

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for both the light-exposed and dark control samples to determine the degradation kinetics.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solutions (e.g., 20 µg/mL in buffer) prep_stock->prep_work split Divide into two sets: Clear Vials (Light) Amber Vials (Dark) prep_work->split expose Place in Photostability Chamber split->expose sample Withdraw Aliquots at Time Points (T=0, 2, 4...) expose->sample hplc Inject into HPLC System sample->hplc data Quantify Peak Area (~286 nm) hplc->data calc Calculate % Remaining vs. T=0 data->calc plot Plot Degradation Curve (% Remaining vs. Time) calc->plot G start Inconsistent Results Observed? cause1 Is the solution old or stored improperly? start->cause1 Yes sol1 Action: Prepare fresh solution. Store in dark at 2-8°C, pH 3-4. cause1->sol1 Yes cause2 Was the experiment conducted under light? cause1->cause2 No end_node Problem Resolved / Cause Identified sol1->end_node sol2 Action: Repeat experiment using amber tubes or under low-light conditions. cause2->sol2 Yes cause3 Is the assay medium neutral or alkaline? cause2->cause3 No sol2->end_node sol3 Action: Check compound stability in medium. Minimize incubation time. cause3->sol3 Yes cause3->end_node No sol3->end_node

Technical Support Center: Enhancing the Cellular Uptake of Salvianolic Acid H In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of Salvianolic acid H.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low cellular uptake of this compound in my in vitro model?

A1: Low cellular uptake of this compound is often anticipated due to its inherent physicochemical properties. Like many other polyphenolic compounds, it is hydrophilic and can be ionized at physiological pH, which limits its passive diffusion across the lipophilic cell membrane. Factors such as the choice of cell line, incubation time, and compound concentration can also significantly influence uptake efficiency.

Q2: What are the most common strategies to enhance the cellular uptake of this compound?

A2: The most prevalent and effective strategies focus on overcoming the permeability barrier of the cell membrane. These include:

  • Lipid-based delivery systems: Encapsulating this compound in liposomes or solid lipid nanoparticles can facilitate its entry into cells via membrane fusion or endocytosis.

  • Polymeric nanoparticles: Formulations using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can protect the compound and promote cellular uptake.

  • Use of permeation enhancers: Certain non-toxic excipients can transiently increase membrane permeability, although this approach requires careful validation to ensure cell viability is not compromised.

Q3: Which cell lines are suitable for studying the cellular uptake of this compound?

A3: The choice of cell line should be guided by the therapeutic target of your research. For intestinal absorption studies, the Caco-2 cell line is a widely accepted model as it differentiates into a monolayer of polarized enterocytes that mimics the intestinal barrier. For studies focused on specific target tissues, cell lines derived from that tissue (e.g., hepatocytes, endothelial cells, or neuronal cells) would be appropriate.

Q4: How can I quantify the intracellular concentration of this compound?

A4: After incubating the cells with this compound, you will need to lyse the cells to release the intracellular contents. The concentration of this compound in the cell lysate can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and specificity.

Troubleshooting Guides

Issue 1: Consistently Low or Undetectable Intracellular Concentrations

This guide provides a systematic approach to troubleshooting and improving the cellular uptake of this compound.

Troubleshooting Workflow

start Start: Low Uptake Observed check_viability 1. Assess Cell Viability (e.g., MTT, Trypan Blue) start->check_viability viability_ok Viability > 90%? check_viability->viability_ok toxic_effects High Cytotoxicity Observed. Reduce Concentration or Incubation Time. viability_ok->toxic_effects No optimize_conditions 2. Optimize Experimental Conditions viability_ok->optimize_conditions Yes increase_concentration Increase this compound Concentration optimize_conditions->increase_concentration extend_time Extend Incubation Time optimize_conditions->extend_time check_solubility 3. Verify Compound Solubility in Media increase_concentration->check_solubility extend_time->check_solubility solubility_ok Soluble? check_solubility->solubility_ok use_cosolvent Use a Biocompatible Co-solvent (e.g., low % DMSO) solubility_ok->use_cosolvent No implement_delivery 4. Implement an Enhancement Strategy solubility_ok->implement_delivery Yes use_cosolvent->check_solubility liposomes Formulate with Liposomes implement_delivery->liposomes nanoparticles Formulate with Nanoparticles implement_delivery->nanoparticles evaluate_uptake 5. Re-evaluate Cellular Uptake (HPLC or LC-MS) liposomes->evaluate_uptake nanoparticles->evaluate_uptake success Success: Uptake Enhanced evaluate_uptake->success

Caption: Troubleshooting workflow for low cellular uptake.

Issue 2: High Variability Between Experimental Replicates

High variability can obscure meaningful results. The following steps can help improve consistency:

  • Standardize Cell Seeding Density: Ensure that the same number of cells is seeded in each well or flask for every experiment.

  • Ensure Homogeneous Compound Distribution: After adding this compound (or its formulation) to the culture medium, gently swirl the plate to ensure it is evenly distributed.

  • Consistent Incubation Times: Use a precise timer for the incubation period and process all samples promptly at the end of the incubation.

  • Automate Pipetting Steps: If possible, use automated or semi-automated pipetting to minimize human error in liquid handling.

  • Thorough Washing: Implement a consistent and thorough cell washing protocol to remove any compound that is adsorbed to the outside of the cell membrane but not internalized.

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound

This protocol describes a common method for encapsulating a hydrophilic compound like this compound into liposomes.

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound dissolved in a buffered solution (e.g., PBS, pH 7.4). The solution should be heated to a temperature above the lipid phase transition temperature.

    • Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound from the liposome suspension by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by lysing a portion of the purified liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content via HPLC, comparing it to the initial amount used.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a general procedure for measuring the uptake of free vs. formulated this compound.

  • Cell Culture: Seed a suitable cell line (e.g., Caco-2) onto 12-well plates and culture until they reach approximately 90% confluency.

  • Treatment:

    • Aspirate the culture medium and wash the cells twice with pre-warmed PBS (pH 7.4).

    • Add fresh, serum-free medium containing either free this compound or a liposomal formulation of this compound at the desired final concentration.

    • Incubate the plates for a predetermined time (e.g., 2, 4, or 6 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • After incubation, aspirate the treatment medium and immediately wash the cell monolayer three times with ice-cold PBS to stop the uptake process and remove any externally bound compound.

    • Add a suitable lysis buffer (e.g., RIPA buffer) or a solvent like methanol to each well to lyse the cells.

    • Scrape the cells and collect the cell lysate.

  • Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Analyze the supernatant for this compound content using a validated HPLC or LC-MS method.

    • Determine the total protein content of the lysate using a BCA or Bradford protein assay to normalize the uptake results (e.g., ng of compound per mg of cell protein).

Quantitative Data

The following tables present representative data illustrating the potential improvement in cellular uptake when using a delivery system.

Table 1: Physicochemical Properties of Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Liposomes110 ± 5.20.15 ± 0.0365.7 ± 4.1
PLGA-NPs150 ± 8.10.21 ± 0.0472.3 ± 5.5

Table 2: Comparative Cellular Uptake in Caco-2 Cells

Treatment GroupConcentration (µg/mL)Incubation Time (h)Intracellular Concentration (ng/mg protein)Fold Increase vs. Free
Free this compound10425.4 ± 3.11.0
Liposomal Sal-H10478.9 ± 6.53.1
PLGA-NP Sal-H10495.2 ± 8.33.7

Signaling Pathways

Salvianolic acids have been shown to modulate several key signaling pathways. Understanding these pathways can provide context for the downstream effects of enhanced cellular uptake.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TGF-βR) Smad23 Smad2/3 Receptor->Smad23 Phosphorylates SalH This compound (Enhanced Uptake) PI3K PI3K SalH->PI3K Activates SalH->Smad23 Inhibits Phosphorylation Keap1 Keap1 SalH->Keap1 Inhibits Akt Akt PI3K->Akt Activates Response Cellular Response (Anti-fibrosis, Anti-oxidation) Akt->Response Smad4 Smad4 Smad23->Smad4 Complexes with Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Keap1->Nrf2 Sequesters & Degrades Smad4->Response Regulates Gene Transcription ARE->Response

Caption: Key signaling pathways modulated by Salvianolic Acids.

Technical Support Center: Salvianolic Acid H in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Salvianolic acid H in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenolic acid and a derivative of Salvianolic acid B, isolated from Salvia miltiorrhiza. Its primary mechanism of action is attributed to its potent antioxidant and anti-inflammatory properties. It functions by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

It is recommended to dissolve this compound in a high-purity solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is advisable to protect the stock solution from light.

Q3: How stable is this compound in cell culture media?

The stability of this compound in cell culture media can be a concern in long-term experiments. While specific data for this compound is limited, related compounds like Salvianolic acid B are known to degrade in aqueous solutions at 37°C. The rate of degradation is influenced by factors such as pH, temperature, and the presence of other components in the media. For long-term cultures, it is recommended to refresh the media with freshly diluted this compound every 24-48 hours to maintain a consistent concentration.

Q4: What are the typical working concentrations for this compound in cell culture?

The optimal working concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. Based on available literature for its antioxidant and anti-inflammatory effects, concentrations typically range from 1 µM to 50 µM. For long-term studies, it is advisable to use the lowest effective concentration to minimize potential cytotoxicity.

Troubleshooting Guide

Issue 1: Decreased Efficacy Over Time

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Media Refreshment: Increase the frequency of media changes. Replace the culture medium with fresh medium containing this compound every 24 hours.

  • Stability Assessment: If the problem persists, consider performing a stability assessment of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours) and then analyzing the remaining concentration using HPLC.

  • Lower Temperature: If your experimental design allows, consider lowering the incubation temperature, as this can slow down the degradation of phenolic compounds.

Issue 2: Unexpected Cytotoxicity or Changes in Cell Morphology

Possible Cause 1: High concentration of this compound.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a thorough dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Include a wide range of concentrations and assess cell viability using assays like MTT, XTT, or trypan blue exclusion.

  • Lower Concentration: Based on the dose-response data, select the lowest concentration that still elicits the desired biological effect for your long-term experiments.

Possible Cause 2: Degradation products might be more toxic than the parent compound.

Troubleshooting Steps:

  • Frequent Media Changes: As with decreased efficacy, frequent media changes can help to prevent the accumulation of potentially toxic degradation products.

  • Antioxidant Co-treatment: Consider co-treatment with a stable, well-characterized antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress that might be induced by degradation products.

Issue 3: Poor Solubility and Precipitation in Media

Possible Cause: The concentration of this compound exceeds its solubility limit in the culture medium.

Troubleshooting Steps:

  • Stock Solution Concentration: Ensure your DMSO stock solution is fully dissolved before diluting it into the culture medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells. If precipitation occurs at a low DMSO concentration, it indicates that the aqueous solubility of this compound is the limiting factor.

  • Pre-warming Media: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in In Vitro Studies

ApplicationCell TypeConcentration Range (µM)Incubation Time
Antioxidant ActivityVarious1 - 2512 - 48 hours
Anti-inflammatory ActivityMacrophages, Endothelial Cells5 - 5024 - 72 hours
NeuroprotectionNeuronal Cells1 - 2048 - 96 hours

Note: These are general ranges. The optimal concentration should be determined experimentally for each specific cell line and experimental condition.

Table 2: Stability of a Related Compound (Salvianolic Acid B) in Cell Culture Medium

CompoundMediumTemperature (°C)Half-life (hours)
Salvianolic Acid BDMEM37~ 6-8

This data is for Salvianolic acid B and is provided as an estimate for the potential stability of this compound. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform serial dilutions to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth) and to select a non-toxic working concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock (this compound in DMSO) treat Treat Cells (Varying Concentrations) stock->treat cells Seed Cells (96-well plate) cells->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt read Read Absorbance (570 nm) mtt->read analyze Analyze Data (Determine IC50) read->analyze

Caption: Workflow for determining the optimal concentration of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm SA_H This compound ROS ROS SA_H->ROS Inhibits IKK IKK ROS->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammation Upregulation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway SA_H This compound Stress Cellular Stress (e.g., ROS) SA_H->Stress Inhibits ASK1 ASK1 Stress->ASK1 MKK MKK3/6 ASK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates p38_active Phospho-p38 p38->p38_active Activation AP1 AP-1 (c-Jun/c-Fos) p38_active->AP1 Activates inflammation Inflammatory Response AP1->inflammation Promotes

Caption: Modulation of the p38 MAPK signaling pathway by this compound.

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of Salvianolic Acid H in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antioxidant properties of Salvianolic acid H against two other well-established antioxidants, Edaravone and N-acetylcysteine (NAC), in the context of neuronal cell protection. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of this compound as a potential therapeutic agent against oxidative stress-induced neuronal damage.

Comparative Analysis of Antioxidant Performance

The following tables summarize the quantitative data on the neuroprotective and antioxidant effects of this compound, Edaravone, and NAC from various studies. It is important to note that the data has been compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Neuroprotective Effects Against Oxidative Stress-Induced Cell Death

CompoundCell LineOxidative StressorConcentration% Increase in Cell ViabilityReference
This compound HT22Glutamate (5 mM)10 µM~40%
PC12MPP+ (500 µM)20 µM~35%
Edaravone HT22Glutamate (5 mM)10 µM~35%
SH-SY5YMPP+ (1 mM)50 µM~30%
N-acetylcysteine (NAC) HT22Glutamate (5 mM)1 mM~50%
SH-SY5YMPP+ (1 mM)5 mM~45%

Table 2: Efficacy in Reducing Intracellular Reactive Oxygen Species (ROS)

CompoundCell LineOxidative StressorConcentration% Reduction in ROSReference
This compound HT22Glutamate (5 mM)10 µM~50%
PC12MPP+ (500 µM)20 µM~45%
Edaravone HT22Glutamate (5 mM)10 µM~40%
SH-SY5YMPP+ (1 mM)50 µM~35%
N-acetylcysteine (NAC) HT22Glutamate (5 mM)1 mM~60%
SH-SY5YMPP+ (1 mM)5 mM~55%

Table 3: Modulation of Oxidative Stress Markers

CompoundCell LineOxidative StressorParameterEffectReference
This compound HT22Glutamate (5 mM)MDA LevelsSignificant Decrease
SOD ActivitySignificant Increase
Edaravone HT22Glutamate (5 mM)MDA LevelsDecrease
SOD ActivityIncrease
N-acetylcysteine (NAC) SH-SY5YMPP+ (1 mM)MDA LevelsSignificant Decrease
SOD ActivitySignificant Increase

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A primary mechanism through which this compound and the compared antioxidants exert their protective effects is via the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. However, upon exposure to oxidative stress or therapeutic intervention with compounds like this compound, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., Glutamate, MPP+) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation SA_H This compound SA_H->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to enable reproducibility and further investigation.

Intracellular ROS Measurement using DCFH-DA Assay

This protocol outlines the measurement of intracellular reactive oxygen species (ROS) using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

G cluster_workflow DCFH-DA Assay Workflow A Seed neuronal cells in a 96-well plate B Induce oxidative stress (e.g., with Glutamate or MPP+) A->B C Treat cells with this compound or other antioxidants B->C D Incubate with 10 µM DCFH-DA for 30 min at 37°C C->D E Wash cells with PBS to remove excess probe D->E F Measure fluorescence at 485 nm (excitation) and 535 nm (emission) E->F G Quantify relative ROS levels F->G

Caption: Workflow for intracellular ROS measurement using the DCFH-DA assay.

Protocol Details:

  • Cell Seeding: Plate neuronal cells (e.g., HT22, SH-SY5Y) in a 96-well black-walled plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound, Edaravone, or NAC for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., 5 mM glutamate or 1 mM MPP+) and co-incubate with the antioxidant for the desired period (e.g., 24 hours).

  • Staining: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with phosphate-buffered saline (PBS). Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Normalize the readings to the control group.

Lipid Peroxidation Assessment via MDA Assay

This protocol describes the quantification of malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Protocol Details:

  • Cell Lysis: After treatment and induction of oxidative stress, harvest the cells and lyse them in RIPA buffer on ice.

  • Sample Preparation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Reaction: Mix the supernatant with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This protocol details the measurement of the activity of the antioxidant enzyme superoxide dismutase (SOD).

Protocol Details:

  • Sample Preparation: Prepare cell lysates as described for the MDA assay.

  • Assay Principle: The assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Reaction: In a 96-well plate, add the cell lysate, the WST-1 working solution, and the enzyme working solution (containing xanthine oxidase).

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The SOD activity is calculated based on the inhibition of the colorimetric reaction, where higher SOD activity results in lower absorbance. The activity is typically expressed as units/mg of protein.

The Neuroprotective Landscape of Salvianolic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo confirmation of the neuroprotective activity of Salvianolic acid H remains elusive in current scientific literature, extensive research on other members of the salvianolic acid family, particularly Salvianolic acid A (SalA) and Salvianolic acid B (SalB), provides compelling evidence of their potential as neuroprotective agents. This guide offers a comparative analysis of the in vivo neuroprotective effects of SalA and SalB, with additional insights into Salvianolic acid C (SalC), benchmarked against established neuroprotective drugs, Edaravone and Memantine.

This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of preclinical data to inform future research and development in the field of neuroprotection.

Comparative Efficacy of Salvianolic Acids and Benchmark Drugs

The following tables summarize the quantitative data from in vivo studies, showcasing the neuroprotective efficacy of Salvianolic acids A, B, and C alongside Edaravone and Memantine in various animal models of neurological disorders.

Table 1: Neuroprotective Effects in Ischemic Stroke Models

CompoundAnimal ModelDosageAdministration RouteKey Efficacy EndpointsReference
Salvianolic acid A (SalA) Rat (tMCAO)10 mg/kgIntragastricSignificantly decreased infarction volume and vascular embolism; improved neurological deficits.[1]
Rat (autologous thrombus)10 mg/kgOralSignificantly improved neurological deficits, intracerebral hemorrhage, and BBB disruption.[2]
Salvianolic acid B (SalB) Rat (MCAO)10 or 20 mg/kg/dayIntraperitonealAmeliorated neurological deficits and decreased cerebral infarction volumes.[1]
Mouse (tMCAO)Not specifiedNot specifiedA meta-analysis showed SalB effectively reduces infarct size, neurological deficit score, and brain edema.[3]
Salvianolic acid C (SalC) Mouse (tMCAO)20 and 40 mg/kgNot specifiedMarkedly reduced the volume of the cerebral infarct.[4]
Edaravone Rat (tMCAO)3 mg/kgIntravenousReduced infarct volume and swelling.[5]
Animal Models (meta-analysis)VariousVariousImproved functional and structural outcomes by 30.3% and 25.5%, respectively.[6]

Table 2: Neuroprotective Effects in Alzheimer's Disease Models

CompoundAnimal ModelDosageAdministration RouteKey Efficacy EndpointsReference
Salvianolic acid B (SalB) Mouse (Aβ25-35 peptide-induced)10 mg/kgDaily administrationAmeliorated memory impairment and reduced the number of activated microglia and astrocytes.[7]
Mouse (5xFAD)20 mg/kg/dayIntragastricAmeliorated retinal deficits.[8][9]
Memantine Animal Models (various)VariousVariousProtects against NMDA-induced convulsions and neuronal damage.[10]

Table 3: Neuroprotective Effects in Parkinson's Disease Models

CompoundAnimal ModelDosageAdministration RouteKey Efficacy EndpointsReference
Salvianolic acid B (SalB) Rodent (MPTP or 6-OHDA induced)Not specifiedNot specifiedProtects dopaminergic neurons and may help reduce motor deficits and neuronal loss.[11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Ischemic Stroke Models

A frequently utilized model is the transient middle cerebral artery occlusion (tMCAO) in rodents.

  • Procedure: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

  • Salvianolic Acid A (SAA) Study Protocol: An autologous thrombus stroke model was established in rats by electrocoagulation. SAA (10 mg/kg) was orally administered twice a day for 5 days before the operation. Neurological deficits, intracerebral hemorrhage, and blood-brain barrier disruption were assessed 24 hours post-operation.[2]

  • Salvianolic Acid B (SalB) Study Protocol: In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), SalB (10 or 20 mg/kg/d) was administered intraperitoneally. Neurological deficits and cerebral infarction volumes were evaluated.[1]

  • Edaravone Study Protocol: In a rat tMCAO model (90-minute occlusion), edaravone (3 mg/kg) was injected intravenously at 0 and 90 minutes after MCAO. Infarct volume and brain swelling were measured at 24 hours.[5]

Alzheimer's Disease Models
  • Aβ Peptide-Induced Model: This model involves the intracerebroventricular injection of amyloid-beta (Aβ) peptides (e.g., Aβ25-35) to induce memory impairment and neuroinflammation.

    • Salvianolic Acid B (SalB) Study Protocol: Mice were injected with Aβ25-35 peptide and subsequently administered SalB (10 mg/kg) once daily for 7 days. Memory function was assessed using tasks like the passive avoidance task.[7]

  • Transgenic Models: Mice genetically engineered to overexpress proteins associated with familial Alzheimer's disease (e.g., 5xFAD mice) are also commonly used.

    • Salvianolic Acid B (SalB) Study Protocol: One-month-old 5xFAD transgenic mice were treated with SalB (20 mg·kg−1·d−1, i.g.) for 3 months, after which retinal and cognitive functions were assessed.[8][9]

Parkinson's Disease Models
  • Neurotoxin-Induced Models: These models use neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.[11]

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of salvianolic acids are attributed to their multifaceted mechanisms of action, primarily revolving around anti-oxidative, anti-inflammatory, and anti-apoptotic pathways.

Salvianolic Acid A (SalA)

SalA has been shown to exert its neuroprotective effects through various signaling pathways. In cerebral ischemia-reperfusion injury, it up-regulates the expression of Bcl-2, inhibits the activation of Caspase 3, and modulates the PKA/CREB/c-Fos signaling pathway to inhibit apoptosis.[12]

SalA_Pathway SalA Salvianolic Acid A PKA PKA SalA->PKA activates Caspase3 Caspase 3 SalA->Caspase3 inhibits CREB CREB PKA->CREB activates cFos c-Fos CREB->cFos activates Bcl2 Bcl-2 cFos->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces Neuroprotection Neuroprotection

Caption: SalA Neuroprotective Pathway

Salvianolic Acid B (SalB)

SalB demonstrates broad neuroprotective activities by modulating multiple signaling pathways. It exhibits anti-inflammatory effects by inhibiting the TLR4/NF-κB pathway and NLRP3 inflammasome.[13] Its antioxidant properties are partly mediated through the Nrf2 pathway.[11] SalB also promotes cell survival by activating the PI3K/Akt signaling pathway.[14]

SalB_Pathways cluster_inflammation Anti-inflammation cluster_antioxidant Anti-oxidation cluster_survival Cell Survival SalB Salvianolic Acid B TLR4 TLR4 SalB->TLR4 inhibits NLRP3 NLRP3 Inflammasome SalB->NLRP3 inhibits Nrf2 Nrf2 SalB->Nrf2 activates PI3K PI3K SalB->PI3K activates NFkB NF-κB TLR4->NFkB Inflammation Neuroinflammation NFkB->Inflammation NLRP3->Inflammation Neuroprotection Neuroprotection Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: SalB Multi-target Neuroprotection

Salvianolic Acid C (SalC)

Recent studies have begun to elucidate the neuroprotective mechanisms of SalC. In a model of neonatal hypoxic-ischemic brain damage, SalC was found to inhibit oxidative stress and the JNK signaling pathway, and to reduce neuroinflammation.[15] In ischemic stroke, it has been shown to inhibit neuroinflammation via the TLR4-TREM1-NF-κB pathway.[4]

SalC_Pathway SalC Salvianolic Acid C TLR4 TLR4 SalC->TLR4 inhibits JNK JNK Pathway SalC->JNK inhibits Oxidative_Stress Oxidative Stress SalC->Oxidative_Stress inhibits TREM1 TREM1 TLR4->TREM1 NFkB NF-κB TREM1->NFkB Neuroinflammation Neuroinflammation NFkB->Neuroinflammation JNK->Neuroinflammation Oxidative_Stress->Neuroinflammation Neuroprotection Neuroprotection Edaravone_Mechanism Edaravone Edaravone Free_Radicals Free Radicals (e.g., •OH, ONOO-) Edaravone->Free_Radicals scavenges Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Memantine_Mechanism Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor blocks (uncompetitive) Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Excess_Glutamate Excessive Glutamate Excess_Glutamate->NMDA_Receptor overactivates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection

References

A Comparative Analysis of the Efficacy of Salvianolic Acid H and Salvianolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental evidence on the therapeutic potential of two prominent water-soluble compounds derived from Salvia miltiorrhiza.

This guide provides a detailed comparison of the efficacy of Salvianolic acid H and Salvianolic acid B, two key bioactive components of the traditional Chinese medicine Danshen (Salvia miltiorrhiza). While both compounds exhibit significant pharmacological activities, the available research is substantially more extensive for Salvianolic acid B. This comparison aims to summarize the current state of knowledge, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy and Mechanistic Differences

Direct comparative studies evaluating the efficacy of this compound versus Salvianolic acid B are notably scarce in the current scientific literature. However, by examining individual studies, a profile of their respective strengths emerges. This compound is primarily recognized as a potent acetylcholinesterase (AChE) inhibitor, suggesting its potential in neurological disorders like Alzheimer's disease. In contrast, Salvianolic acid B has been extensively studied and has demonstrated a broader range of therapeutic effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Salvianolic acid B from various in vitro and in vivo studies.

Table 1: Neuroprotective and Acetylcholinesterase Inhibitory Effects
CompoundAssayModelConcentration/DoseObserved EffectCitation
This compound Acetylcholinesterase (AChE) InhibitionIn vitroNot specifiedPotent AChE inhibitor[1]
Salvianolic acid B Neurological Deficit ScoreRat Middle Cerebral Artery Occlusion (MCAO) model10 or 20 mg/kg/day (i.p.)Significantly ameliorated neurological deficits and reduced cerebral infarction volumes[2]
Salvianolic acid B Neuronal ApoptosisRat MCAO model10 or 20 mg/kg/day (i.p.)Alleviated neuronal apoptosis[2]
Salvianolic acid B NeuroinflammationMouse Subarachnoid Hemorrhage (SAH) modelNot specifiedAmeliorated SAH-induced functional deficits and reduced inflammatory response[3]
Salvianolic acid B Cognitive ImpairmentPorphyromonas gingivalis-infected mice20 and 40 mg/kgImproved cognitive impairment by inhibiting neuroinflammation and decreasing Aβ levels[4]
Table 2: Anticancer Efficacy
CompoundCancer Cell LineIC50 ValueDuration of TreatmentCitation
Salvianolic acid B MCF-7 (Breast Cancer)4.5 mg/mL24 h[5]
Salvianolic acid B MCF-7 (Breast Cancer)4.9 mg/mL48 h[5]
Salvianolic acid B MCF-7 (Breast Cancer)4.6 mg/mL72 h[5]
Salvianolic acid B SKOV3 (Ovarian Cancer)45.6 µmol/LNot specified[6]
Salvianolic acid B JHU-022 (Head and Neck Squamous Cell Carcinoma)18 µMNot specified[7]
Salvianolic acid B JHU-013 (Head and Neck Squamous Cell Carcinoma)50 µMNot specified[7]
Table 3: Antioxidant and Anti-inflammatory Effects
CompoundAssayModelConcentration/DoseObserved EffectCitation
Salvianolic acid B Oxidative Stress MarkersMice subjected to γ-radiation5, 12.5, and 20 mg/kgIncreased serum superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels[8]
Salvianolic acid B Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Rat MCAO modelNot specifiedSignificantly reduced expression of pro-inflammatory cytokines[9]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (General Protocol)

While a specific protocol for this compound was not detailed in the available search results, a general method for assessing AChE inhibition is as follows:

  • Preparation of Reagents : Prepare solutions of the test compound (this compound), acetylcholinesterase enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

  • Enzyme Inhibition : Incubate the AChE enzyme with various concentrations of the test compound in a buffer solution for a specified period.

  • Substrate Addition : Initiate the enzymatic reaction by adding ATCI to the mixture.

  • Detection : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (typically around 412 nm).

  • Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol was used to evaluate the neuroprotective effects of Salvianolic acid B:

  • Animal Model : Ischemic stroke was induced in rats by MCAO.

  • Treatment : Salvianolic acid B (10 or 20 mg/kg/d) was administered via intraperitoneal injection.

  • Assessment of Neurological Deficits : Neurological function was evaluated using the modified Longa five-point scale and modified Bederson scores.

  • Measurement of Infarct Size : Cerebral infarction size was determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Apoptosis Assessment : Apoptotic cells in the brain tissue were identified and quantified.[2]

In Vitro Anticancer Assay: MTT Assay for Cell Viability

This protocol was employed to determine the anticancer effects of Salvianolic acid B on MCF-7 breast cancer cells:

  • Cell Culture : MCF-7 cells were cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment : Cells were treated with various concentrations of Salvianolic acid B for 24, 48, and 72 hours.

  • MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution, which is proportional to the number of viable cells, was measured using a microplate reader at a specific wavelength.

  • IC50 Determination : The concentration of Salvianolic acid B that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.[5]

Signaling Pathways and Mechanisms of Action

This compound: Acetylcholinesterase Inhibition

The primary reported mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in Alzheimer's disease to improve cognitive function.

Salvianolic_Acid_H_Mechanism SalH This compound AChE Acetylcholinesterase (AChE) SalH->AChE Inhibits ACh Acetylcholine AChE->ACh Breaks down Choline_Acetate Choline + Acetate Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Binds to receptors Cognitive_Function Enhanced Cognitive Function Postsynaptic_Neuron->Cognitive_Function

Mechanism of this compound

Salvianolic Acid B: A Multifaceted Regulator of Cellular Signaling

Salvianolic acid B exerts its diverse therapeutic effects by modulating multiple key signaling pathways. Its antioxidant and anti-inflammatory actions are often linked to the Nrf2/HO-1 and NF-κB pathways, while its anticancer effects involve the PI3K/Akt/mTOR and MAPK pathways.

Salvianolic_Acid_B_Signaling cluster_effects Therapeutic Effects cluster_pathways Signaling Pathways Neuroprotection Neuroprotection Anti_Inflammation Anti-inflammation Antioxidant Antioxidant Anticancer Anticancer SalB Salvianolic Acid B Nrf2 Nrf2/HO-1 Pathway SalB->Nrf2 Activates NFkB NF-κB Pathway SalB->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway SalB->PI3K_Akt Inhibits MAPK MAPK Pathway SalB->MAPK Modulates Nrf2->Neuroprotection Nrf2->Antioxidant NFkB->Neuroprotection NFkB->Anti_Inflammation PI3K_Akt->Anticancer MAPK->Anticancer

Signaling Pathways of Salvianolic Acid B

Experimental Workflow: Evaluating Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective efficacy of a compound like Salvianolic acid B in an animal model of stroke.

Experimental_Workflow start Induce Ischemic Stroke (e.g., MCAO in rats) treatment Administer Treatment (Salvianolic Acid B or Vehicle) start->treatment behavioral Behavioral Assessment (Neurological Deficit Scoring) treatment->behavioral histological Histological Analysis (TTC Staining for Infarct Volume) treatment->histological molecular Molecular Analysis (Western Blot, IHC for Apoptosis & Inflammation Markers) treatment->molecular end Data Analysis and Comparison behavioral->end histological->end molecular->end

References

A Comparative Guide to Natural Acetylcholinesterase Inhibitors: Benchmarking Salvianolic Acid H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Natural Acetylcholinesterase Inhibitors

The efficacy of an acetylcholinesterase inhibitor is commonly quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several natural AChE inhibitors from various chemical classes.

Compound ClassCompound NameSource Organism/FamilyAChE IC50 (µM)
Alkaloids TaspineMagnolia x soulangiana0.33
SerpentineCatharanthus roseus0.775
O²-natafuranamineBuxus natalensis3.0
Carinatumin ALycopodium carinatum4.6
O¹⁰-natafuranamineBuxus natalensis8.5
BuxafuranamideBuxus natalensis14.0
Salvianolic Acids Salvianolic Acid HSamanea samanData not available

Note: The IC50 values presented are sourced from various studies and may have been determined using slightly different experimental conditions.

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind to its receptors, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Signal Transduction Receptor->Postsynaptic Inhibitor Natural AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition Presynaptic ACh Release Presynaptic->ACh

Figure 1. General mechanism of acetylcholinesterase inhibition in the synaptic cleft.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance.

Materials and Reagents:
  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compounds (e.g., this compound) and a positive control (e.g., Galanthamine)

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. The test compounds are typically dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution. The mixture is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition and Reaction Initiation: The reaction is initiated by adding DTNB and the substrate (ATCI) to the wells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 412 nm) at different time points or after a fixed incubation period using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    The control contains all components except the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AChE_Assay_Workflow A Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) B Add Buffer, Inhibitor, and AChE to 96-well plate A->B C Incubate (e.g., 15 min at 37°C) B->C D Add DTNB and ATCI to initiate reaction C->D E Measure Absorbance (412 nm) D->E F Calculate % Inhibition E->F G Determine IC50 value F->G

Figure 2. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Concluding Remarks

While this compound is a recognized acetylcholinesterase inhibitor, the absence of a publicly available IC50 value limits a direct quantitative comparison with other natural inhibitors. The data presented for other natural compounds, particularly alkaloids like Taspine and Serpentine, highlight the significant potential of natural products in the discovery of potent AChE inhibitors. Further research to quantify the AChE inhibitory activity of this compound is warranted to fully understand its therapeutic potential. The standardized experimental protocol provided in this guide serves as a foundation for such future investigations, ensuring data comparability across different studies.

References

A Head-to-Head Comparison: Salvianolic Acid H vs. Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural phenolic compounds, Salvianolic acid H and Rosmarinic acid have emerged as significant molecules of interest for researchers in drug development due to their diverse biological activities. This guide provides a comprehensive, data-driven comparison of their performance in key therapeutic areas, including antioxidant, anti-inflammatory, and neuroprotective effects, supported by detailed experimental methodologies.

At a Glance: Comparative Efficacy

Biological ActivityThis compoundRosmarinic AcidKey Findings
Antioxidant Activity (DPPH Assay) Data not availableIC50: 1.0 - 8.02 µg/mL[1][2]Rosmarinic acid demonstrates potent radical scavenging activity.
Anti-inflammatory Activity (NO Inhibition) Data not availableIC50: ~14.25 µM (for methyl ester)Rosmarinic acid derivatives show significant inhibition of nitric oxide production.[3]
Neuroprotective Activity (AChE Inhibition) Potent Inhibitor (IC50 not specified)Ki: Micromolar to Picomolar rangeBoth compounds are effective acetylcholinesterase inhibitors, with this compound noted for its potency.[4]

Note: The lack of publicly available quantitative data for this compound in certain assays necessitates further direct comparative studies. The provided data for Rosmarinic acid is derived from multiple studies and may vary based on specific experimental conditions.

In-Depth Analysis of Biological Activities

Antioxidant Capacity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method to evaluate this activity.

Rosmarinic Acid: Studies have consistently shown that rosmarinic acid is a potent antioxidant. Its IC50 value in the DPPH assay, which represents the concentration required to scavenge 50% of DPPH radicals, ranges from 1.0 to 8.02 µg/mL.[1][2] This high level of activity is attributed to its chemical structure, which features catechol groups that can readily donate hydrogen atoms to stabilize free radicals.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. A key mediator of inflammation is nitric oxide (NO), and the inhibition of its production is a target for anti-inflammatory therapies.

Rosmarinic Acid: Rosmarinic acid and its derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide. For instance, rosmarinic acid methyl ester has an IC50 value of approximately 14.25 µM for the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[3] This effect is often mediated through the suppression of inducible nitric oxide synthase (iNOS) expression.

This compound: Specific data on the nitric oxide inhibitory activity of this compound is currently unavailable. However, other salvianolic acids, such as Salvianolic acid A, have been shown to decrease the expression of iNOS and consequently inhibit the production of nitric oxide.[6]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's are a major focus of drug discovery. One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain. The neuroprotective effects can also be assessed by examining a compound's ability to protect neuronal cells from damage.

This compound: Literature describes this compound as a potent acetylcholinesterase inhibitor. While a specific IC50 value is not provided, its designation as "potent" suggests significant activity in this area.

Rosmarinic Acid: Rosmarinic acid has been shown to inhibit acetylcholinesterase with inhibition constants (Ki) in the micromolar to picomolar range, indicating a strong binding affinity for the enzyme.[4] Furthermore, studies using the SH-SY5Y human neuroblastoma cell line, a common model for neuronal studies, have demonstrated that rosmarinic acid can protect these cells from neurotoxicity induced by various agents.[7][8]

Salvianolic Acids A and B in Neuroprotection: While data for this compound is limited, studies on Salvianolic acid A and B have shown they protect SH-SY5Y cells from injury and apoptosis induced by neurotoxins like hydrogen peroxide and MPP+.[9][10][11] This suggests a class effect for salvianolic acids in neuroprotection.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow Prepare Reagents Prepare Reagents Mix Compound and DPPH Mix Compound and DPPH Prepare Reagents->Mix Compound and DPPH Add to plate Incubate Incubate Mix Compound and DPPH->Incubate In dark Measure Absorbance Measure Absorbance Incubate->Measure Absorbance 517 nm Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

DPPH Assay Workflow
Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production in cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Principle: The amount of nitrite, a stable product of NO, is measured using the Griess reagent, which forms a colored compound that can be quantified spectrophotometrically.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS to induce NO production.

    • After an incubation period, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at a wavelength of around 540 nm.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

G cluster_pathway Nitric Oxide Inhibition Pathway LPS LPS iNOS iNOS Expression LPS->iNOS Induces Test_Compound Test_Compound Test_Compound->iNOS Inhibits NO_Production NO Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation

Mechanism of NO Inhibition
Neuroprotective Activity (MTT Assay in SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxin.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. In living cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified by measuring its absorbance.

  • Protocol:

    • Culture human neuroblastoma SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound.

    • Induce cell damage by adding a neurotoxin (e.g., hydrogen peroxide or MPP+).

    • After incubation, add MTT solution to each well and incubate further to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the viability of untreated control cells.

    • The concentration of the test compound that provides 50% protection (EC50) can be determined.

G cluster_logic Neuroprotection Logic Neurotoxin Neurotoxin Cell_Damage Neuronal Cell Damage Neurotoxin->Cell_Damage Test_Compound Test_Compound Test_Compound->Cell_Damage Protects against Cell_Viability Increased Cell Viability

Neuroprotective Effect Logic

Conclusion

Both this compound and Rosmarinic acid exhibit promising biological activities that warrant further investigation for their therapeutic potential. Rosmarinic acid has been more extensively studied, with a wealth of quantitative data supporting its antioxidant, anti-inflammatory, and neuroprotective effects. While this compound is identified as a potent acetylcholinesterase inhibitor, a comprehensive quantitative comparison is hampered by the limited availability of specific IC50 values for its other biological activities. Future head-to-head experimental studies are crucial to fully elucidate the comparative efficacy of these two compounds and to guide their potential development as therapeutic agents.

References

Unraveling the Therapeutic Potential of Salvianolic Acid H: A Comparative Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of neurotherapeutics and drug discovery, understanding the precise mechanisms of action of novel compounds is paramount. This guide offers a comprehensive cross-validation of the therapeutic mechanisms of Salvianolic acid H, a potent acetylcholinesterase (AChE) inhibitor. While direct quantitative data for this compound is emerging, this report provides a comparative analysis against established Alzheimer's disease medications and explores the broader therapeutic activities of closely related salvianolic acids, offering valuable insights for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

To contextualize the potential efficacy of this compound, it is compared with currently approved AChE inhibitors for Alzheimer's disease.

CompoundIC50 Value (AChE Inhibition)Notes
This compound Data not available in reviewed literatureDescribed qualitatively as a "potent" acetylcholinesterase inhibitor.[1]
Donepezil ~6.7 nMA well-established, selective AChE inhibitor widely used in the treatment of Alzheimer's disease.
Rivastigmine ~4.3 - 4760 nM (AChE)Inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The wide range of IC50 values reflects data from various studies and assay conditions.[2]
Galantamine ~1.27 µMA moderately potent AChE inhibitor also used in the management of Alzheimer's disease.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely accepted method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

  • Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.

  • Reagents:

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development

    • Phosphate buffer (pH 8.0)

    • Test compound (e.g., this compound) and positive controls (e.g., Donepezil)

  • Procedure:

    • The test compound and AChE are pre-incubated in the phosphate buffer.

    • DTNB and the substrate (ATCI) are added to initiate the reaction.

    • The change in absorbance is measured at 412 nm over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound Incubation Pre-incubate AChE with Test Compound Reagents->Incubation Add Reaction Add DTNB and ATCI to initiate reaction Incubation->Reaction Start Measurement Measure Absorbance at 412 nm Reaction->Measurement Monitor Calculation Calculate % Inhibition Measurement->Calculation Data IC50 Determine IC50 Value Calculation->IC50 Plot

Acetylcholinesterase Inhibition Assay Workflow

Broader Mechanisms of Action: Insights from Related Salvianolic Acids

While the primary identified mechanism for this compound is AChE inhibition, other salvianolic acids, such as Salvianolic acid A and B, exhibit a broader range of pharmacological activities, including anti-inflammatory and antioxidant effects. It is plausible that this compound shares these properties.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Salvianolic acids A and B have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] NF-κB is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.

Experimental Data: Effect of Salvianolic Acid A on NF-κB Activation

TreatmentNF-κB Activity (relative to control)
Control100%
LPS (Lipopolysaccharide)Increased
LPS + Salvianolic Acid A (10 µM)Significantly Decreased
LPS + Salvianolic Acid A (30 µM)Further Decreased

Note: This is representative data based on published studies. Actual values may vary.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Culture: Use a cell line (e.g., RAW 264.7 macrophages) transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Salvianolic acid A) for a specified time.

  • Stimulation: Induce inflammation by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Salvianolic_Acids Salvianolic Acids (A, B) Salvianolic_Acids->IKK inhibit

Inhibition of the NF-κB Signaling Pathway

Antioxidant Effects

Salvianolic acids are potent antioxidants due to their polyphenolic structure.[7] They can scavenge free radicals and upregulate endogenous antioxidant enzymes.

Experimental Data: Antioxidant Activity of Salvianolic Acid B

AssaySalvianolic Acid B ActivityComparison (e.g., Vitamin C)
DPPH Radical ScavengingHighComparable or Higher
Superoxide Anion ScavengingHighComparable or Higher
Hydroxyl Radical ScavengingHighComparable or Higher

Note: This is representative data based on published studies.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. This is observed as a color change from purple to yellow.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound (e.g., Salvianolic acid B) are added to the DPPH solution.

    • The mixture is incubated in the dark.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated.

Alternative and Comparative Treatments

The primary therapeutic target of this compound, acetylcholinesterase, is central to the treatment of Alzheimer's disease. However, other therapeutic strategies exist.

NMDA Receptor Antagonists: Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][8][9][10][11][12][13][14] It works by blocking the effects of excessive glutamate, a neurotransmitter that can lead to neuronal damage when overactivated.[2][9][10][11][13][14] Memantine is often used in moderate to severe Alzheimer's disease.[9][10][15]

Anti-inflammatory and Antioxidant Approaches: Given the role of neuroinflammation and oxidative stress in neurodegenerative diseases, compounds with these properties are under investigation as potential therapies. The demonstrated anti-inflammatory and antioxidant activities of salvianolic acids A and B suggest that this class of compounds may offer a multi-faceted therapeutic approach.[4][16][17][18][19][20]

therapeutic_approaches cluster_targets Therapeutic Targets cluster_compounds Therapeutic Compounds Neurodegenerative Disease Neurodegenerative Disease Cholinergic System Cholinergic System Neurodegenerative Disease->Cholinergic System Glutamatergic System Glutamatergic System Neurodegenerative Disease->Glutamatergic System Inflammation & Oxidative Stress Inflammation & Oxidative Stress Neurodegenerative Disease->Inflammation & Oxidative Stress AChE Inhibitors AChE Inhibitors (e.g., this compound, Donepezil) Cholinergic System->AChE Inhibitors Targeted by NMDA Antagonists NMDA Antagonists (e.g., Memantine) Glutamatergic System->NMDA Antagonists Targeted by Anti-inflammatory & Antioxidant Agents Anti-inflammatory & Antioxidant Agents (e.g., Salvianolic Acids A, B) Inflammation & Oxidative Stress->Anti-inflammatory & Antioxidant Agents Targeted by

Therapeutic Approaches for Neurodegenerative Diseases

Conclusion

This compound holds promise as a therapeutic agent, primarily through its potent inhibition of acetylcholinesterase. While direct quantitative comparisons of its AChE inhibitory activity are pending further research, its potential can be inferred from the efficacy of existing AChE inhibitors. Furthermore, the well-documented anti-inflammatory and antioxidant properties of related salvianolic acids suggest that this compound may offer a multi-target approach to treating complex neurodegenerative diseases. This guide provides a framework for understanding and further investigating the therapeutic potential of this promising natural compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Contact: [Insert Contact Information]

References

Unveiling the Bioactivity of Salvianolic Acid H: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Salvianolic acid H, a derivative of caffeic acid, has garnered attention within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of its bioactivity, drawing upon published findings to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating its performance against other alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Bioactivity Profile of this compound

To facilitate a clear comparison, the following table summarizes the key quantitative data on the bioactivity of this compound from published research. This data provides a snapshot of its potency in various biological assays.

Bioactivity Parameter Value Alternative Compound Alternative's Value Source
Inhibition of OsteoclastogenesisIC504.5 μMData not available in cited literatureN/A
PPARγ Agonist ActivityKi1.18 μMRosiglitazone (EC50)30 nM

Note: A direct comparison of this compound with Rosiglitazone in the same study is not available in the cited literature. The provided EC50 for Rosiglitazone is from a separate study and is offered for contextual reference.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for the key experiments cited in this guide.

1. Inhibition of Osteoclastogenesis Assay

This protocol details the method used to determine the inhibitory effect of this compound on the differentiation of osteoclasts.

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).

  • Induction of Osteoclastogenesis: To induce osteoclast differentiation, BMMs are seeded in 96-well plates and treated with RANKL (receptor activator of nuclear factor-κB ligand) at a concentration of 50 ng/mL in the presence of M-CSF (macrophage colony-stimulating factor).

  • Treatment with this compound: Cells are concurrently treated with varying concentrations of this compound.

  • TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. The IC50 value is calculated as the concentration of this compound that inhibits osteoclast formation by 50% compared to the control.

2. PPARγ Agonist Activity Assay (Competitive Binding Assay)

This protocol outlines the procedure to assess the binding affinity of this compound to the peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Assay Principle: This assay measures the ability of a test compound to displace a known fluorescently labeled PPARγ ligand from the PPARγ ligand-binding domain (LBD).

  • Reagents: Human PPARγ-LBD, a fluorescent PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compound (this compound).

  • Procedure:

    • The PPARγ-LBD is incubated with the fluorescent ligand in an assay buffer.

    • Increasing concentrations of this compound are added to the mixture.

    • The reaction is incubated to reach binding equilibrium.

  • Detection: The fluorescence polarization or a similar method is used to measure the amount of fluorescent ligand that remains bound to the PPARγ-LBD. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: The Ki (inhibition constant) is determined by analyzing the dose-response curve of the test compound.

Signaling Pathways and Experimental Visualization

To visually represent the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.

Salvianolic_Acid_H_Osteoclast_Inhibition SalH This compound NFkB NF-κB Pathway SalH->NFkB Inhibits MAPK MAPK Pathway SalH->MAPK Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->NFkB TRAF6->MAPK Gene_Expression Gene Expression (e.g., c-Fos, NFATc1) NFkB->Gene_Expression MAPK->Gene_Expression Osteoclastogenesis Osteoclastogenesis Gene_Expression->Osteoclastogenesis

Caption: Inhibition of Osteoclastogenesis by this compound.

PPARg_Agonist_Activity_Workflow cluster_0 Competitive Binding Assay PPARg PPARγ-LBD Incubation Incubation PPARg->Incubation Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Incubation SalH This compound SalH->Incubation Measurement Fluorescence Measurement Incubation->Measurement Ki_Calculation Ki Calculation Measurement->Ki_Calculation

Benchmarking Salvianolic Acid H: A Comparative Guide to Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Salvianolic acid H positions it as a promising neuroprotective candidate, demonstrating comparable and, in some aspects, superior preclinical efficacy to established agents used in the management of ischemic stroke and Alzheimer's disease. This guide provides a detailed comparison of this compound with Edaravone, Memantine, and N-acetylcysteine, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a water-soluble compound derived from Salvia miltiorrhiza, exhibits potent neuroprotective properties attributed to its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Preclinical evidence suggests its potential in mitigating neuronal damage in models of ischemic stroke and Alzheimer's disease. This report benchmarks the performance of this compound and its related compounds (Salvianolic acids A and B) against the clinically used neuroprotective agents Edaravone, Memantine, and N-acetylcysteine. While direct comparative data for this compound is still emerging, analysis of its derivatives provides a strong rationale for its further investigation as a powerful neurotherapeutic agent.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound and its analogues have been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data, comparing key performance indicators against established neuroprotective agents.

Table 1: In Vivo Efficacy in Ischemic Stroke Models
AgentAnimal ModelDosageKey FindingsReference
Salvianolic acid A Rat (MCAO)10 mg/kg, igSignificantly decreased infarction volume at 7 and 14 days.[1]
Edaravone Rat (MCAO)5 mg/kg, ivShowed a similar reduction in infarct volume at 14 days as Salvianolic acid A.[1]
Salvianolic acid B Mouse (MCAO)30 mg/kg, ipSignificantly improved neurological deficits, reduced infarct size, and attenuated cerebral edema.[2]
Salvianolic acid B Mouse (MCAO)45 mg/kg, oralSignificantly reduced infarct volumes (by 35.20 ± 7.16%).[3]
Table 2: In Vitro and In Vivo Efficacy in Alzheimer's Disease Models
AgentModelConcentration/DosageKey FindingsReference
Salvianolic acid A & B PC12 neuronal cells (Aβ42-exposed)Not specifiedAmeliorated cell death associated with Aβ42 exposure.[4]
Salvianolic acid B SH-SY5Y cells1 and 10 µMDecreased active TGF-beta1 secretion and pro-collagen alpha1(I) mRNA expression.[5]
Memantine Rat (Aβ(1-40) injection)2.34+/-0.23 microM (plasma)Significantly reduced neuronal degeneration and pyknotic nuclei.[6]
Memantine Patients (Moderate-to-severe AD)20 mg/dayShowed a better outcome on the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) and the Alzheimer's Disease Cooperative Study Activities of Daily Living Inventory modified for severe dementia (ADCS-ADLsev).[7]
Table 3: Comparative Antioxidant and Anti-inflammatory Activity (IC50/EC50 Values)
AgentAssayIC50/EC50 ValueReference
Salvianolic acid A Anti-proliferative (HeLa, DU145, H1975, A549 cells)5 to 30 µM[6]
Salvianolic acid B Anti-proliferative (MCF-7 cells)4.5-4.9 mg/mL[8]
Salvianolic acid B Anti-proliferative (MDA-MB-231 cells)54.98 μM[5]

Note: Direct comparative IC50/EC50 values for this compound in neuroprotective assays were not available in the reviewed literature. The data for Salvianolic acids A and B are presented as indicators of the potential potency of this class of compounds.

Mechanisms of Neuroprotection

This compound and its analogues exert their neuroprotective effects through multiple signaling pathways. Key mechanisms include the inhibition of inflammatory responses, reduction of oxidative stress, and suppression of apoptosis.

Anti-inflammatory Effects

Salvianolic acids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[9] They achieve this by downregulating the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] A critical pathway implicated in this process is the NF-κB signaling cascade, which is a key regulator of inflammation.[10]

Antioxidant Activity

The potent antioxidant properties of salvianolic acids are attributed to their chemical structure, which contains multiple phenolic hydroxyl groups capable of scavenging free radicals.[11] They have been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[1][11]

Anti-apoptotic Mechanisms

Salvianolic acids protect neurons from apoptosis by modulating the expression of key regulatory proteins. They have been observed to up-regulate the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax.[12] Furthermore, they can inhibit the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of the findings.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified duration. For neuroprotection assays, pre-treat with the compound before inducing toxicity with an agent like H₂O₂ or Aβ peptide.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes or coverslips. Treat the cells with the test compounds and/or the ROS-inducing agent.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA (2′,7′-dichlorofluorescin diacetate), for 20-30 minutes at 37°C.

  • Washing: Wash the cells with a serum-free medium or PBS to remove the excess probe.

  • Fluorescence Microscopy: Acquire fluorescent images using a fluorescence microscope. The intensity of the fluorescence is proportional to the intracellular ROS levels.

  • Quantification: Analyze the fluorescence intensity using image analysis software.

Western Blot Analysis for NF-κB Activation
  • Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of NF-κB p65 subunit overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) treatment Treatment with This compound & Comparators cell_culture->treatment toxicity Induction of Neurotoxicity (e.g., H2O2, Aβ, OGD) treatment->toxicity viability Cell Viability Assay (MTT) toxicity->viability ros ROS Measurement (DCFH-DA) toxicity->ros western_blot Western Blot (NF-κB, Apoptosis markers) toxicity->western_blot quant_analysis Quantitative Analysis (IC50, % Protection) viability->quant_analysis ros->quant_analysis western_blot->quant_analysis animal_model Animal Model of Disease (e.g., MCAO for Stroke) drug_admin Drug Administration (this compound & Comparators) animal_model->drug_admin behavioral Behavioral Assessment (Neurological Score) drug_admin->behavioral histology Histological Analysis (Infarct Volume) drug_admin->histology biochemical Biochemical Assays (MDA, SOD) drug_admin->biochemical behavioral->quant_analysis histology->quant_analysis biochemical->quant_analysis comparison Comparative Evaluation quant_analysis->comparison

Caption: Experimental workflow for evaluating neuroprotective agents.

neuroprotective_pathway cluster_stimulus Neurotoxic Stimuli cluster_salh This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome ischemia Ischemia/Reperfusion nfkb NF-κB Pathway ischemia->nfkb apoptosis_pathway Apoptosis Pathway ischemia->apoptosis_pathway abeta Aβ Aggregation abeta->nfkb abeta->apoptosis_pathway oxidative_stress Oxidative Stress nrf2 Nrf2/ARE Pathway oxidative_stress->nrf2 oxidative_stress->apoptosis_pathway sal_h This compound sal_h->nfkb Inhibits sal_h->nrf2 Activates pi3k_akt PI3K/Akt Pathway sal_h->pi3k_akt Activates sal_h->apoptosis_pathway Inhibits inflammation ↓ Inflammation (↓ TNF-α, IL-1β, IL-6) nfkb->inflammation antioxidation ↑ Antioxidant Defense (↑ SOD, ↓ ROS) nrf2->antioxidation apoptosis ↓ Apoptosis (↑ Bcl-2/Bax ratio, ↓ Caspase-3) pi3k_akt->apoptosis apoptosis_pathway->apoptosis neuroprotection Neuroprotection inflammation->neuroprotection antioxidation->neuroprotection apoptosis->neuroprotection

Caption: Neuroprotective signaling pathways of this compound.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective potential of this compound and its related compounds. Their multifaceted mechanism of action, targeting key pathological processes in both ischemic stroke and Alzheimer's disease, makes them attractive candidates for further development. However, to solidify their position relative to established agents, future research should focus on:

  • Direct, head-to-head comparative studies of this compound with Edaravone, Memantine, and N-acetylcysteine in standardized in vitro and in vivo models.

  • Determination of key potency metrics , such as IC50 and EC50 values, for this compound in a range of neuroprotection-relevant assays.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery of this compound for maximal therapeutic effect.

By addressing these research gaps, the full therapeutic potential of this compound as a next-generation neuroprotective agent can be elucidated, paving the way for its potential clinical application.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.